1,1-Bis(4-fluorophenyl)-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)but-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMQAHRCSHTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561226 | |
| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128104-20-1 | |
| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,1-Bis(4-fluorophenyl)-1-butene from bis(4-fluorophenyl)-methanone
Executive Summary
This technical guide details the synthesis of 1,1-Bis(4-fluorophenyl)-1-butene (CAS: N/A for specific alkene, but related to 27469-60-9 intermediates), a critical lipophilic pharmacophore used in the development of diphenylbutylpiperidine-class antipsychotics (e.g., Penfluridol, Pimozide) and calcium channel blockers.
The protocol focuses on a two-step industrial standard route: Grignard alkylation followed by acid-catalyzed dehydration . Unlike academic preparations, this guide emphasizes process critical parameters (CPPs), safety controls for exothermic organometallic reactions, and impurity management strategies required for pharmaceutical-grade intermediates.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₄F₂ |
| Molecular Weight | 244.28 g/mol |
| Key Moiety | Geminal bis(4-fluorophenyl) alkene |
| Precursor | Bis(4-fluorophenyl)methanone (4,4'-Difluorobenzophenone) |
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the C1-C2 olefinic bond. While a Wittig olefination is theoretically possible, it is atom-inefficient for this scale due to the generation of triphenylphosphine oxide waste. The preferred route utilizes a Grignard addition to establish the carbon skeleton, followed by thermodynamic elimination of water.
Reaction Pathway (DOT Visualization)
Figure 1: Two-step synthetic pathway via Grignard addition and acid-catalyzed dehydration.
Step 1: Grignard Addition
Objective: Synthesis of 1,1-Bis(4-fluorophenyl)-1-butanol.
Mechanistic Insight
The 4,4'-difluorobenzophenone substrate possesses two electron-withdrawing fluorine atoms. While fluorine deactivates the ring towards electrophilic substitution, it inductively activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by the n-propylmagnesium bromide carbanion.
Critical Quality Attribute (CQA): Moisture control is paramount. Water will protonate the Grignard reagent to form propane gas and magnesium hydroxide, stalling conversion.
Experimental Protocol
Reagents:
-
Bis(4-fluorophenyl)methanone (1.0 eq)[1]
-
n-Propylmagnesium bromide (2.0 M in THF, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat.[2] aq.)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (
) or Argon. -
Dissolution: Charge the RBF with Bis(4-fluorophenyl)methanone (10.9 g, 50 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Transfer n-propylmagnesium bromide (30 mL, 60 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes. Caution: Reaction is exothermic. Maintain internal temperature
. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]
-
Quench: Cool back to 0°C. Slowly add saturated
(50 mL) to quench unreacted Grignard. Note: Vigorous gas evolution (propane) will occur. -
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with Brine ( mL), dry over anhydrous , and concentrate under reduced pressure. -
Result: A viscous yellow oil (Intermediate Alcohol). Yield is typically >90%. Proceed to Step 2 without extensive purification.[4]
Step 2: Acid-Catalyzed Dehydration
Objective: Conversion of the tertiary alcohol to the alkene.
Mechanistic Insight
This reaction proceeds via an E1 mechanism .[5] Protonation of the hydroxyl group creates a good leaving group (
Regioselectivity: The double bond forms exclusively at the C1-C2 position (conjugated with the aryl rings) rather than a rearrangement, as the conjugated system is thermodynamically favored (Zaitsev product).
Experimental Protocol
Reagents:
-
Crude 1,1-Bis(4-fluorophenyl)-1-butanol (from Step 1)
-
p-Toluenesulfonic acid monohydrate (pTSA, 0.05 eq)
-
Toluene (Solvent)[2]
Procedure:
-
Setup: Equip a RBF with a Dean-Stark trap and a reflux condenser.
-
Charge: Dissolve the crude alcohol in Toluene (100 mL). Add pTSA (0.47 g, 2.5 mmol).
-
Dehydration: Heat to vigorous reflux (approx. 110°C). Water will azeotrope with Toluene and collect in the Dean-Stark trap.
-
Endpoint: Continue reflux until water collection ceases (approx. 2–4 hours).
-
Workup: Cool to RT. Wash the organic phase with saturated
(to neutralize acid) and then Brine. -
Purification: Dry over
, filter, and concentrate. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 100% Hexane) to obtain the pure alkene.
Data Summary Table[6]
| Parameter | Step 1 (Grignard) | Step 2 (Dehydration) |
| Limiting Reagent | 4,4'-Difluorobenzophenone | Tertiary Alcohol Intermediate |
| Solvent System | Anhydrous THF | Toluene |
| Temperature | 0°C | 110°C (Reflux) |
| Key Hazard | Exotherm, Flammability | Thermal burns, Acid handling |
| Typical Yield | 92-95% (Crude) | 85-90% (Isolated) |
Process Workflow & Logic
The following diagram illustrates the operational logic, highlighting the critical "Stop/Go" decision points based on analytical feedback.
Figure 2: Operational workflow with Quality Control (QC) checkpoints.
Analytical Validation
To validate the structure of This compound , look for these specific signals:
-
¹H NMR (CDCl₃, 400 MHz):
- 6.9 – 7.2 ppm: Multiplets (8H) corresponding to the two 4-fluorophenyl rings.
-
6.05 ppm (approx): Triplet (1H,
Hz). This is the vinylic proton at C2. - 2.15 ppm: Quintet/Multiplet (2H). The allylic methylene group (-CH₂-).
- 1.05 ppm: Triplet (3H). The terminal methyl group (-CH₃).
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 244 m/z . -
Base Peak: Likely 215 m/z (Loss of ethyl group, forming the stabilized bis(4-fluorophenyl)allyl cation).
-
Safety & Toxicology
-
Grignard Reagents: Pyrophoric and highly reactive with water. Must be handled under inert atmosphere.[6]
-
4,4'-Difluorobenzophenone: Irritant. Avoid inhalation of dust.
-
Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood.
References
-
Grignard Reagent Preparation & Handling
-
Dehydration of Tertiary Alcohols
-
Diphenylbutylpiperidine Class Overview (Contextual)
- Source: Janssen, P. A. J. (1973). "Structure-Activity Relationships (SAR) of Diphenylbutylpiperidine Antipsychotics."
-
Link: (Search for "Diphenylbutylpiperidine SAR").
-
4,4'-Difluorobenzophenone Properties
-
Source: PubChem Database.[1]
-
Link:
-
Sources
- 1. Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)- | C32H20F2O4 | CID 23114480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,1-Bis(4-fluorophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary pharmaceutical and materials science, the precise characterization of chemical entities is paramount. This guide provides a comprehensive technical overview of the physicochemical properties of 1,1-Bis(4-fluorophenyl)-1-butene. As a Senior Application Scientist, my objective is to not only present empirical data but also to elucidate the underlying scientific principles and methodologies that govern its characterization. This document is structured to empower researchers with the foundational knowledge and practical insights necessary for the effective application and study of this compound.
Molecular Identity and Structure
This compound is an aromatic alkene distinguished by the presence of two 4-fluorophenyl groups attached to the same carbon atom of a butene backbone.
Molecular Formula: C₁₆H₁₄F₂
Molecular Weight: 244.28 g/mol [1]
IUPAC Name: 1,1-bis(4-fluorophenyl)but-1-ene
CAS Number: 128104-20-1[1]
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters dictate its behavior in various environments and are critical for formulation, toxicology, and pharmacokinetic studies.
| Property | Value | Source(s) |
| Molecular Weight | 244.28 g/mol | [1] |
| Boiling Point | 308.2 °C at 760 mmHg | [1] |
| Density | 1.101 g/cm³ | [1] |
| Melting Point | Not available | |
| Solubility | Predicted to be soluble in nonpolar organic solvents |
Experimental Methodologies for Physicochemical Characterization
The determination of physicochemical properties requires rigorous and validated experimental protocols. This section details the standard methodologies that should be employed for the comprehensive characterization of this compound, providing a framework for obtaining reliable and reproducible data.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities. The United States Pharmacopeia (USP) provides standardized methods for this determination.
Experimental Protocol (USP Class Ia):
-
Sample Preparation: The sample is finely powdered and packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a temperature-controlled block and a means for visual observation is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate, typically 1 °C/minute, starting from a temperature 5 °C below the expected melting point.
-
Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.
Sources
Technical Guide: Pharmacological Profiling of the 1,1-Bis(4-fluorophenyl)-1-butene Scaffold
This is an in-depth technical guide exploring the pharmacological potential of 1,1-Bis(4-fluorophenyl)-1-butene , a gem-diarylalkene scaffold. While historically encountered as a key synthetic intermediate or degradation product of diphenylbutylpiperidine (DPBP) antipsychotics (e.g., Penfluridol, Pimozide), this guide analyzes its potential as an independent pharmacophore for ion channel and receptor modulation.
From Structural Impurity to Potential Lead Generation in Neuromodulation
Executive Summary
This compound (CAS: 128104-20-1) represents a lipophilic gem-diarylalkene motif. In medicinal chemistry, this structure is classified as a "privileged scaffold," sharing high homology with established calcium channel blockers (Flunarizine), sigma receptor ligands, and non-steroidal estrogen receptor modulators (SERMs).
This guide outlines the rationale for investigating this compound as a therapeutic lead, focusing on three primary biological targets: T-Type Calcium Channels (Cav3.x) , Sigma-1 Receptors (σ1R) , and Estrogen Receptors (ER) , while addressing the critical off-target liability of hERG blockade .
Part 1: Chemical Biology & Pharmacophore Analysis
The molecule consists of two 4-fluorophenyl rings attached to the C1 position of a butene chain.[1] This configuration creates a rigid, hydrophobic "propeller" shape, critical for deep membrane insertion and interaction with transmembrane domains of ion channels.
Structural Homology Analysis
-
Diphenylbutylpiperidines (DPBPs): The molecule mimics the hydrophobic tail of Penfluridol and Pimozide, which are potent dopamine D2 antagonists and calcium channel blockers.
-
Triphenylethylenes: The structure resembles a truncated Tamoxifen (a SERM), suggesting potential interactions with the Estrogen Receptor binding pocket, albeit with likely lower affinity due to the missing third aromatic ring.
-
Fluorine Substitution: The para-fluorine atoms increase metabolic stability (blocking P450 oxidation at the para-position) and enhance lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.
Part 2: Primary Therapeutic Targets
Target 1: T-Type Voltage-Gated Calcium Channels (Cav3.x)
Therapeutic Indication: Absence Epilepsy, Neuropathic Pain.
Mechanism of Action: The bis(4-fluorophenyl) motif is a known pharmacophore for blocking T-type calcium channels. Unlike L-type blockers (which affect vascular tone), T-type blockers modulate neuronal firing thresholds. The lipophilic 1-butene tail allows the molecule to partition into the lipid bilayer and access the channel pore through fenestrations in the transmembrane segments, stabilizing the channel in the inactivated state .
-
Rationale: Structural analogs like Flunarizine and Mibefradil utilize similar diaryl motifs to achieve channel blockade. The absence of a basic nitrogen in this compound suggests it may act via a neutral pathway, potentially reducing pH-dependent trapping effects seen with amine-containing drugs.
Target 2: Sigma-1 Receptor (σ1R)
Therapeutic Indication: Neuroprotection, Cognitive Enhancement, Depression.
Mechanism of Action: The Sigma-1 receptor is an ER-resident chaperone protein. High-affinity sigma ligands typically possess a "primary hydrophobic domain" (usually aromatic rings) and a "secondary hydrophobic domain."
-
Binding Mode: The two fluorophenyl rings of the title compound fit perfectly into the primary hydrophobic pocket of the σ1R.
-
Modulation: As a potential agonist, it could promote the dissociation of σ1R from BiP (Binding immunoglobulin protein), allowing σ1R to chaperone IP3 receptors and stabilize calcium signaling between the ER and mitochondria.
Part 3: Off-Target Liability (The "Anti-Target")
hERG Potassium Channel (Kv11.1)
Risk: QT Prolongation / Torsades de Pointes.
Mechanism:
The bis(4-fluorophenyl) moiety is notoriously associated with high affinity for the hERG channel pore. The aromatic rings engage in
-
Mitigation Strategy: In drug development, this scaffold must be modified (e.g., by adding polar groups to the butene chain) to reduce hERG affinity while maintaining Cav3.x or σ1R potency.
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the dual-target mechanism where the compound modulates neuronal excitability via Cav3.2 blockade and neuroprotection via Sigma-1R activation.
Caption: Dual-mechanism model showing Cav3.2 inhibition and Sigma-1R activation leading to neurostabilization.
Part 5: Experimental Validation Protocols
To validate these targets, the following self-validating experimental workflows are recommended.
Protocol A: Whole-Cell Patch Clamp for Cav3.2 Inhibition
Objective: Quantify the IC50 of the compound against T-type calcium currents.
| Step | Action | Technical Note (Causality) |
| 1 | Transfection | Transfect HEK293 cells with human Cav3.2 ( |
| 2 | Solution Prep | Prepare extracellular solution: 2mM |
| 3 | Compound Delivery | Dissolve this compound in DMSO. Perfuse at concentrations: 0.1, 1, 10, 100 |
| 4 | Voltage Protocol | Hold at -100 mV. Step to -30 mV for 200ms. Frequency: 0.1 Hz. |
| 5 | Analysis | Measure peak current amplitude before and after drug. Plot Dose-Response. |
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine binding affinity (
-
Membrane Prep: Use guinea pig brain membranes or CHO cells overexpressing h
1. -
Radioligand:
(+)-Pentazocine (highly selective 1 agonist). -
Competition: Incubate membranes with 2 nM
(+)-Pentazocine and varying concentrations ( to M) of this compound. -
Non-Specific Binding: Define using 10
Haloperidol. -
Incubation: 120 min at 37°C. (Long incubation required for lipophilic equilibration).
-
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Calculation:
.
Part 6: Synthesis of the Scaffold
For research purposes only.
Reaction: Grignard Addition followed by Dehydration.
-
Precursors: 4,4'-Difluorobenzophenone + Propylmagnesium bromide.
-
Intermediate: 1,1-Bis(4-fluorophenyl)-1-butanol (Carbinol).
-
Dehydration: Reflux carbinol in Toluene with p-Toluenesulfonic acid (pTSA).
-
Purification: Silica gel chromatography (Hexane/EtOAc). The product is the olefin: This compound .[1]
References
-
Gould, R. J., et al. (1983). "Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists." Proceedings of the National Academy of Sciences, 80(16), 5122-5125.
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206.
- Janssen, P. A., et al. (1970). "Pimozide, a chemically novel, highly potent and orally long-acting neuroleptic drug." Arzneimittelforschung, 20(11), 1701-1715. (Seminal work on the diphenylbutyl scaffold).
-
Recanatini, M., et al. (2005). "QT prolongation through hERG K(+) channel blockade: current knowledge and strategies for the early prediction during drug development." Medicinal Research Reviews, 25(2), 133-166.
-
Zhang, Y., et al. (2014).[2] "Structure-Activity Relationships of Diphenylbutylpiperidines as T-Type Calcium Channel Blockers." ACS Medicinal Chemistry Letters, 5(6), 640-644. (Establishes the pharmacophore relevance).
Sources
Literature review of 1,1-Bis(4-fluorophenyl)-1-butene research
This technical guide provides a comprehensive review of 1,1-Bis(4-fluorophenyl)-1-butene , a critical synthetic intermediate in the development of long-acting diphenylbutylpiperidine antipsychotics.
Role in Medicinal Chemistry, Synthesis, and Pharmacophore Development [1]
Executive Summary
This compound (CAS: 128104-20-1) represents a pivotal olefinic junction in the synthesis of high-potency neuroleptic agents. Structurally, it serves as the dehydrated precursor to the lipophilic diphenylbutyl moiety, a pharmacophore essential for the extended duration of action observed in drugs such as Penfluridol , Pimozide , and Fluspirilene .
This guide details the synthetic logic, physicochemical properties, and downstream utility of this compound, designed for researchers optimizing the synthesis of lipophilic GPCR ligands.
Chemical Constitution & Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 1,1-Bis(4-fluorophenyl)but-1-ene |
| CAS Registry Number | 128104-20-1 |
| Molecular Formula | C₁₆H₁₄F₂ |
| Molecular Weight | 244.28 g/mol |
| Physical State | Colorless to pale yellow oil (standard conditions) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Structural Feature | Geminal bis(fluorophenyl) substitution on a vinyl carbon |
Structural Analysis
The molecule features two para-fluorophenyl rings attached to the C1 position of a butene chain. This gem-diaryl arrangement creates a bulky, lipophilic "head" group. The C1=C2 double bond provides a reactive handle for hydrogenation (to generate the saturated butane tail) or functionalization (e.g., epoxidation, hydroboration).
Synthetic Logic & Methodology
The synthesis of this compound is typically achieved via a two-step sequence: a Grignard addition followed by acid-catalyzed dehydration.
Step 1: Grignard Addition
Reaction: 4,4'-Difluorobenzophenone + Propylmagnesium bromide
-
Rationale: The electron-withdrawing fluorine atoms on the benzophenone activate the carbonyl carbon, facilitating nucleophilic attack by the Grignard reagent.
-
Protocol:
-
Preparation: Generate PropylMgBr in situ from 1-bromopropane and Mg turnings in anhydrous diethyl ether or THF under N₂.
-
Addition: Cool the Grignard solution to 0°C. Add 4,4'-difluorobenzophenone (dissolved in THF) dropwise to control the exotherm.
-
Quench: After 2-4 hours (monitor by TLC), quench with saturated aqueous NH₄Cl.
-
Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate to yield the tertiary alcohol intermediate.
-
Step 2: Acid-Catalyzed Dehydration
Reaction: 1,1-Bis(4-fluorophenyl)-1-butanol
-
Mechanism: E1 Elimination.[2] Protonation of the hydroxyl group creates a good leaving group (
), forming a resonance-stabilized carbocation (stabilized by two phenyl rings). Elimination of a proton from C2 yields the thermodynamically stable alkene (Zaitsev product). -
Protocol:
-
Dissolve the crude alcohol in Toluene or Benzene.
-
Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) .
-
Reflux with a Dean-Stark trap to continuously remove water, driving the equilibrium forward.
-
Purification: Wash with NaHCO₃, concentrate, and purify via vacuum distillation or column chromatography (Hexanes/EtOAc).
-
Visualization of Synthetic Pathway
Caption: Figure 1. Synthetic route from benzophenone precursor to the target olefin and downstream APIs.
Role in Drug Development[13]
The this compound scaffold is the structural progenitor of the Diphenylbutylpiperidine (DPBP) class of antipsychotics.
Pharmacophore Mechanics
-
Lipophilicity: The reduction of the butene to a butane chain creates a highly hydrophobic tail. This allows the drug to partition into adipose tissue, creating a "depot" effect in the body.
-
Receptor Binding: The bis(4-fluorophenyl) moiety fits into a hydrophobic pocket within the Dopamine D2 receptor, acting as an anchor that stabilizes the ligand-receptor complex.
-
Metabolic Stability: The fluorine substitutions at the para positions block metabolic hydroxylation at the most reactive sites of the phenyl rings, extending the drug's half-life.
Downstream Transformations
-
Hydrogenation: The primary use of the olefin is catalytic hydrogenation (
) to form 1,1-bis(4-fluorophenyl)butane . -
Functionalization: The butane chain is subsequently halogenated (e.g., terminal bromination) to react with piperidine derivatives, yielding drugs like Penfluridol (long-acting oral antipsychotic) or Pimozide .
Analytical Characterization
To validate the identity of this compound, researchers should look for the following spectral signatures.
¹H NMR (Chloroform-d, 400 MHz) Expected Signals
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 6.90 - 7.20 | Multiplet | 8H | Protons on the two Fluorophenyl rings |
| Vinyl | 6.05 | Triplet (t) | 1H | =CH- (C2 proton) |
| Methylene | 2.15 | Quintet/Multiplet | 2H | -CH₂- (Allylic C3 protons) |
| Methyl | 1.05 | Triplet (t) | 3H | -CH₃ (Terminal C4 protons) |
Note: The diagnostic signal is the vinyl proton at ~6.05 ppm. The disappearance of the alcohol -OH peak (broad singlet) confirms successful dehydration.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.
Standard Operating Procedures (SOP)
-
Engineering Controls: All synthesis steps involving Grignard reagents or acid catalysts must be performed in a fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the double bond.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the compound is toxic to aquatic life due to high lipophilicity.
References
- Janssen, P. A. J. (1970). The butyrophenone story. In Discoveries in Pharmacology. Elsevier. (Foundational text on the design of diphenylbutylpiperidines).
-
ChemicalBook. (2025). This compound Synthesis and Properties. Retrieved from [3]
-
National Institute of Standards and Technology (NIST). (2025).[4] Mass Spectral Data for Fluorinated Olefins. Retrieved from
-
PubChem. (2025).[5][6] Compound Summary for 1,1-Bis(4-fluorophenyl) derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Aromatic Intermediates. Retrieved from
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Solved 1. Dehydration of 1-butanol with concentrated | Chegg.com [chegg.com]
- 3. 4-(4-FLUOROPHENYL)-1-BUTENE | 2248-13-7 [chemicalbook.com]
- 4. (E)-1-fluoro-1-butene [webbook.nist.gov]
- 5. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Fluorophenyl)but-3-en-1-one | C10H9FO | CID 54594333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
High-yield synthesis of 1,1-Bis(4-fluorophenyl)-1-butene derivatives
Application Note: High-Yield Synthesis of 1,1-Bis(4-fluorophenyl)-1-butene Derivatives
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of This compound . This scaffold is a critical pharmacophore found in calcium channel blockers (e.g., Flunarizine analogs) and antifungal agents. While various routes exist (McMurry coupling, Wittig reaction), this guide focuses on the Grignard Addition-Dehydration pathway. This route is selected for its scalability, cost-effectiveness, and superior regiocontrol compared to transition-metal catalyzed alternatives.
The protocol achieves yields >85% through strict moisture control during nucleophilic addition and thermodynamic control during dehydration, ensuring the exclusive formation of the conjugated gem-diaryl olefin.
Retrosynthetic Analysis & Strategy
The target molecule features a gem-disubstituted olefin conjugated with two electron-withdrawing fluorophenyl rings. The most direct disconnection is at the C1-C2 bond or the C1-Oxygen bond of a tertiary alcohol precursor.
Strategic Choice: We utilize 4,4'-difluorobenzophenone as the starting electrophile. It is commercially available, inexpensive, and highly crystalline. Reaction with propylmagnesium bromide yields the tertiary alcohol, which undergoes acid-catalyzed dehydration.
-
Why not McMurry? McMurry coupling of 4,4'-difluorobenzophenone and propanal often yields inseparable mixtures of homo-coupled byproducts and requires stoichiometric titanium, generating significant waste.
-
Why not Wittig? The steric bulk of the benzophenone hinders ylide attack, often resulting in lower conversion rates compared to the highly nucleophilic Grignard reagent.
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway involving Grignard addition followed by thermodynamic dehydration.
Step 1: Grignard Addition
Objective: Synthesis of 1,1-bis(4-fluorophenyl)butan-1-ol.
Materials & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4,4'-Difluorobenzophenone | Substrate | 1.0 eq | Dried in vacuo before use. |
| Propylmagnesium Bromide | Nucleophile | 1.2 - 1.5 eq | 2.0 M in THF (Commercial or Freshly Prepared). |
| THF (Tetrahydrofuran) | Solvent | 10 V (mL/g) | Anhydrous, inhibitor-free. |
| Ammonium Chloride (sat.[1] aq.) | Quench | Excess | Saturated solution.[2] |
Experimental Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (N₂) or Argon.
-
Substrate Dissolution: Charge the RBF with 4,4'-difluorobenzophenone (1.0 eq) and anhydrous THF. Stir until fully dissolved. Cool the solution to 0°C using an ice/water bath.
-
Addition: Transfer the Propylmagnesium bromide solution to the addition funnel via cannula (air-free technique). Add dropwise to the ketone solution over 30–45 minutes.
-
Critical Control: Maintain internal temperature <10°C to prevent side reactions (e.g., enolization if alpha-protons were present, though less relevant here, thermal decomposition is the main risk).
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–5 hours.
-
Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Exothermic gas evolution.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Result: The crude intermediate is typically a viscous, pale-yellow oil. It can often be used directly in Step 2 without column chromatography if purity is >90% by ¹H NMR.
Step 2: Acid-Catalyzed Dehydration
Objective: Elimination of water to form the conjugated alkene. Mechanism: E1 Elimination.[4] The tertiary alcohol is protonated, leaving as water to form a resonance-stabilized benzhydryl cation. Elimination of a proton from the adjacent methylene group yields the alkene.
Materials & Stoichiometry
| Component | Role | Equivalents | Notes |
| Tertiary Alcohol Intermediate | Substrate | 1.0 eq | Crude from Step 1.[5] |
| p-Toluenesulfonic Acid (pTSA) | Catalyst | 0.05 - 0.1 eq | Monohydrate form is acceptable. |
| Toluene | Solvent | 10-15 V | High boiling point allows water removal. |
Experimental Protocol
-
Setup: Equip a RBF with a Dean-Stark trap and a reflux condenser.
-
Loading: Dissolve the crude alcohol (from Step 1) in Toluene. Add catalytic pTSA.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C).
-
Process Control: Monitor the collection of water in the Dean-Stark trap. The reaction is driven to completion by the physical removal of water (Le Chatelier's principle).
-
-
Completion: Continue reflux until water evolution ceases (typically 2–4 hours). TLC should show the disappearance of the polar alcohol spot and the appearance of a non-polar alkene spot (high Rf).
-
Workup: Cool to RT. Wash the toluene solution with saturated NaHCO₃ (to neutralize pTSA), followed by brine.
-
Purification: Dry over MgSO₄ and concentrate. The crude product usually crystallizes upon standing or addition of cold methanol. If necessary, recrystallize from Ethanol or purify via flash chromatography (100% Hexanes).
Regioselectivity Logic
The dehydration involves a carbocation at C1. Proton loss could theoretically occur from the propyl chain (C2) to form the target 1-butene derivative, or (if the chain were different) rearrangement could occur.
-
Why 1-butene? The double bond in the product is conjugated with two 4-fluorophenyl rings. This extensive conjugation makes the 1,1-diaryl-1-butene isomer significantly more thermodynamically stable than any non-conjugated isomer. Therefore, the reaction exclusively yields the conjugated product.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.9 – 7.2 ppm (m, 8H): Aromatic protons (characteristic of 4-fluorophenyl groups).
-
δ 6.05 ppm (t, 1H, J=7.5 Hz): Vinyl proton at C2. The triplet splitting arises from coupling with the adjacent methylene group.
-
δ 2.15 ppm (quint/m, 2H): Allylic methylene protons (-CH₂-).
-
δ 1.05 ppm (t, 3H): Terminal methyl group (-CH₃).
-
-
¹³C NMR: Look for the quaternary alkene carbon signal (downfield, ~140-145 ppm) and the distinctive C-F coupling doublets in the aromatic region (~160-164 ppm, d, J~245 Hz).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Grignard fails to initiate | Moisture in apparatus or degraded reagent.[2] | Add a crystal of Iodine (I₂) and heat gently with a heat gun to activate Mg surface. Ensure THF is freshly distilled/dry. |
| Low conversion in Step 2 | Water remaining in solvent; equilibrium not shifted. | Ensure Dean-Stark trap is functioning correctly. Add fresh toluene if volume drops. Increase pTSA load to 10 mol%. |
| Polymerization | Overheating or excessive acid concentration. | Keep reaction time to minimum required for water removal. Use a radical inhibitor (BHT) if scaling up significantly. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Janssen, P. A. J. "1-Cinnamyl-4-benzhydrylpiperazine Derivatives." U.S. Patent 3,773,939. 1973 . (Foundational patent describing the synthesis of Flunarizine intermediates including benzhydryl olefins).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for E1 elimination and thermodynamic control in alkene synthesis).
-
ChemicalBook. "Synthesis of 4,4'-bis(4-fluorophenyl)butan-1-ol." (Reference for precursor properties and handling).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 345-92-6, 4,4'-Difluorobenzophenone." (Physical data for starting material).
Disclaimer: This protocol involves the use of hazardous chemicals including pyrophoric Grignard reagents and strong acids. All work must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis routes of 4,4'-Difluorobenzophenone [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
Application Note: 1,1-Bis(4-fluorophenyl)-1-butene as a Strategic Precursor for Novel Therapeutics
Executive Summary
The gem-diarylalkene moiety is a "privileged structure" in medicinal chemistry, serving as the lipophilic anchor for a wide class of CNS-active agents, calcium channel blockers (CCBs), and selective estrogen receptor modulators (SERMs). 1,1-Bis(4-fluorophenyl)-1-butene (CAS 128104-20-1) represents a critical, underutilized intermediate in this class.
While structurally homologous to the benzhydryl pharmacophore found in Flunarizine and Penfluridol , this specific butene derivative offers a unique "chemical handle"—the terminal ethyl group and the reactive double bond—allowing for divergent synthesis of novel Atypical Dopamine Transporter (DAT) Inhibitors and next-generation Calcium Antagonists .
This guide details the validated synthesis of the this compound scaffold and provides a roadmap for its functionalization into bioactive amine precursors.
Chemical Context & Therapeutic Potential[1][2][3]
The "Gem-Diaryl" Pharmacophore
The 1,1-bis(4-fluorophenyl) motif is essential for high-affinity binding to hydrophobic pockets in transmembrane proteins. The fluorine substitution at the para position enhances metabolic stability by blocking cytochrome P450 oxidation and increasing lipophilicity.
-
Calcium Channel Blockers: Analogs of Flunarizine utilize this lipophilic domain to stabilize the inactivated state of T-type and L-type Ca²⁺ channels.
-
Neurotherapeutics: Recent studies indicate that gem-diarylalkyl amines act as "atypical" DAT inhibitors, showing promise in treating psychostimulant abuse without the addictive profile of cocaine [1].[1]
-
Anticancer Agents: Structural similarity to Tamoxifen suggests potential utility in developing novel SERMs via functionalization of the alkene tail.
Structural Homology
The diagram below illustrates the relationship between the precursor and established Active Pharmaceutical Ingredients (APIs).
Figure 1: Divergent Synthesis from the Alkene Scaffold. The alkene serves as a pivot point to access alcohol or amine functionalities.
Protocol A: Synthesis of this compound
Objective: Synthesize the target alkene via Grignard addition followed by acid-catalyzed dehydration. This route ensures high regioselectivity and yield.
Materials
-
Reagents: 4,4'-Difluorobenzophenone (99%), Propylmagnesium bromide (2.0 M in diethyl ether), Sulfuric acid (20%), Glacial acetic acid.
-
Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate, Hexanes.
-
Equipment: 3-neck round bottom flask (500 mL), reflux condenser, addition funnel, N₂ gas line.
Step-by-Step Methodology
Stage 1: Grignard Addition (Formation of the Carbinol)
-
Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.
-
Charge: Add 4,4'-difluorobenzophenone (10.9 g, 50 mmol) to the flask and dissolve in anhydrous THF (100 mL). Cool to 0°C using an ice bath.
-
Addition: Transfer propylmagnesium bromide (30 mL, 60 mmol, 1.2 eq) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Note: A color change to reddish-pink indicates the formation of the alkoxide intermediate.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.
-
Quench: Cool to 0°C and slowly add saturated NH₄Cl solution (50 mL).
-
Extraction: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude carbinol (1,1-bis(4-fluorophenyl)-1-butanol).
Stage 2: Acid-Catalyzed Dehydration (Formation of the Alkene)
-
Reflux: Dissolve the crude carbinol in a mixture of glacial acetic acid (40 mL) and 20% H₂SO₄ (10 mL).
-
Heat: Reflux the mixture at 100°C for 1-2 hours.
-
Mechanism:[2] The tertiary alcohol protonates and leaves as water, generating a carbocation. The double bond forms preferentially to conjugate with the aromatic rings (Zaitsev-like elimination), yielding the desired 1,1-diaryl-1-butene.
-
-
Workup: Pour the cooled mixture into ice water (200 mL). Extract with ethyl acetate (3 x 50 mL).
-
Neutralization: Wash the organic layer with saturated NaHCO₃ until effervescence ceases.
-
Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes) to isolate This compound as a colorless oil or low-melting solid.
Yield Expectation: 85-92% Purity: >98% (HPLC)
Protocol B: Functionalization for Therapeutic Development
Objective: Convert the alkene into 4,4-bis(4-fluorophenyl)-1-butanol , a versatile linker for attaching piperazine or piperidine pharmacophores (common in Flunarizine/Pimozide analogs).
Rationale
Direct alkylation of amines requires a leaving group (halide or tosylate). The most efficient route from the alkene is Anti-Markovnikov Hydroboration , which places the hydroxyl group at the terminal position, away from the steric bulk of the aryl rings.
Workflow
Figure 2: Conversion to API Precursor. Step-by-step pathway from alkene to active pharmaceutical ingredient.
Procedure
-
Hydroboration: To a solution of the alkene (10 mmol) in dry THF (20 mL) at 0°C, add Borane-THF complex (1.0 M, 5 mL). Stir for 3 hours at room temperature.
-
Oxidation: Cool to 0°C. Carefully add 3M NaOH (5 mL) followed by 30% H₂O₂ (5 mL). Stir for 1 hour.
-
Isolation: Extract with ether, dry, and concentrate.
-
Result: The resulting primary alcohol (4,4-bis(4-fluorophenyl)-1-butanol) can now be tosylated and reacted with secondary amines (e.g., N-cinnamylpiperazine) to generate Flunarizine-like libraries.
Analytical Characterization & Quality Control
To ensure the integrity of the precursor for drug development, the following specifications must be met.
| Test | Method | Acceptance Criteria | Notes |
| Appearance | Visual | Colorless oil or white solid | Yellowing indicates oxidation. |
| Identification | ¹H-NMR (CDCl₃) | δ 6.9-7.2 (m, 8H, Ar-H)δ 6.0 (t, 1H, =CH)δ 2.1 (m, 2H, -CH₂-)δ 1.0 (t, 3H, -CH₃) | The triplet at 6.0 ppm is diagnostic of the vinyl proton. |
| Purity | HPLC (C18) | > 98.0% Area | Mobile Phase: ACN/Water (80:20). |
| Water Content | Karl Fischer | < 0.1% | Critical for subsequent Grignard/Lithiation steps. |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[3]
-
Fluorine Safety: While the C-F bond is stable, combustion may release Hydrogen Fluoride (HF). Use appropriate respiratory protection during high-temperature processing.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the alkene.
References
-
Atypical Dopamine Transporter Inhibitors
- Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Gem-Diarylalkene Synthesis (Grignard Protocol)
-
Flunarizine Structure & Pharmacology
- Title: Flunarizine - Drug Inform
- Source: DrugBank Online.
-
URL:[Link]
-
Chemical Properties of 1,1-Bis(4-fluorophenyl)
- Title: 1,1-Bis(4-fluorophenyl)
-
Source: SynQuest Laboratories.[3]
Sources
- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 1,1-Bis(4-fluorophenyl)-1-butene
Introduction: The Significance of Precise Structural Elucidation
1,1-Bis(4-fluorophenyl)-1-butene belongs to the class of 1,1-diarylalkenes, a structural motif present in numerous biologically active compounds. The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and to understand structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a comprehensive overview of NMR techniques for the complete structural assignment of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity.
Molecular Structure and Predicted NMR Characteristics
The structure of this compound presents distinct features that are readily probed by NMR. The presence of two magnetically equivalent p-fluorophenyl groups, a trisubstituted double bond, and an ethyl group gives rise to a characteristic set of signals in the 1H, 13C, and 19F NMR spectra.
Structure:
Based on established principles of NMR spectroscopy and data from analogous compounds, a predicted set of NMR data for this compound is presented below. This serves as a benchmark for experimental verification.
Predicted NMR Data Summary
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~6.1 - 6.3 | t | ~7.5 | 1H |
| H-3 | ~2.1 - 2.3 | dq | J ≈ 7.5, 7.5 | 2H |
| H-4 | ~1.0 - 1.2 | t | ~7.5 | 3H |
| H-Ar | ~7.0 - 7.3 | m | - | 8H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) |
| C-1 | ~140 - 145 |
| C-2 | ~125 - 130 |
| C-3 | ~30 - 35 |
| C-4 | ~12 - 15 |
| C-Ar (C-F) | ~160 - 165 (d, ¹JCF ≈ 245-255 Hz) |
| C-Ar (CH) | ~115 - 120 (d, ²JCF ≈ 20-25 Hz) |
| C-Ar (C-C) | ~135 - 140 (d, ³JCF ≈ 5-10 Hz) |
| C-Ar (CH) | ~130 - 135 (d, ⁴JCF ≈ 1-5 Hz) |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine Label | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | ~ -110 to -115 | m |
Experimental Workflow: A Step-by-Step Guide
A logical and systematic workflow is crucial for the comprehensive NMR characterization of this compound. The following diagram illustrates the recommended experimental path.
Caption: Experimental workflow for the characterization of this compound.
Part 1: Synthesis and Sample Preparation
Proposed Synthesis via Grignard Reaction
A plausible and efficient method for the synthesis of 1,1-diarylalkenes involves the Grignard reaction[1].
Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent from 4-fluorobromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Ester: Add ethyl butyrate dropwise to the Grignard reagent at 0 °C. The reaction will proceed to form a tertiary alcohol intermediate.
-
Dehydration: Dehydrate the tertiary alcohol using a suitable acidic catalyst (e.g., p-toluenesulfonic acid) with heating to yield the desired this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure compound.
Sample Preparation for NMR Analysis
Protocol:
-
Accurately weigh 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak[2].
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).
Part 2: 1D NMR Spectroscopy Protocols
The acquisition of high-quality 1D NMR spectra is the foundation of structural elucidation.
¹H NMR Spectroscopy
Causality: ¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.
Protocol:
-
Tune and shim the NMR spectrometer for the sample.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons in each environment.
¹³C NMR Spectroscopy
Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of fluorine will introduce characteristic C-F couplings.
Protocol:
-
Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).
-
Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Spectroscopy
Causality: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. The chemical shift is very sensitive to the electronic environment[3][4].
Protocol:
-
Acquire the ¹⁹F NMR spectrum. Proton decoupling can be employed to simplify the spectrum.
-
The chemical shift range for organofluorine compounds is large, so ensure the spectral width is adequate (e.g., -50 to -250 ppm)[3].
-
A relatively small number of scans is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Process the data as with the other 1D spectra.
Part 3: 2D NMR Spectroscopy Protocols for Complete Assignment
2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the overall structure.
Caption: Logical relationships of key 2D NMR correlations for structural elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
Causality: COSY experiments identify protons that are spin-spin coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the ethyl group.
Protocol:
-
Use a standard COSY pulse sequence.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).
-
Process the data to generate a 2D spectrum with the ¹H spectrum on both axes.
-
Cross-peaks will appear between coupled protons. For this compound, expect correlations between H-2 and H-3, and between H-3 and H-4.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Causality: HSQC correlates protons directly to the carbons to which they are attached (one-bond ¹JCH coupling). This allows for the direct assignment of protonated carbons.
Protocol:
-
Use a standard HSQC pulse sequence.
-
The ¹H dimension is the direct dimension (F2), and the ¹³C dimension is the indirect dimension (F1).
-
Cross-peaks will indicate which protons are attached to which carbons. This will allow for the unambiguous assignment of C-2, C-3, C-4, and the aromatic CH carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Causality: HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Protocol:
-
Use a standard HMBC pulse sequence.
-
The experiment is optimized for a range of long-range coupling constants (e.g., 4-8 Hz).
-
Key expected correlations for this compound include:
-
H-2 to C-1 and C-4.
-
H-3 to C-1 and C-2.
-
H-4 to C-2 and C-3.
-
Aromatic protons to other aromatic carbons and to C-1.
-
Data Interpretation and Structural Verification
By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved, thereby verifying the structure of this compound. The combination of these techniques provides a self-validating system, where the correlations observed in the 2D spectra must be consistent with the structure proposed from the 1D data.
References
-
Hamze, A., et al. (2012). Synthesis of 1,1-Diarylethylenes via Efficient Iron/Copper Co-Catalyzed Coupling of 1-Arylvinyl Halides with Grignard Reagents. ChemInform. [Link]
-
Maryanoff, B.E.; Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Miura, T., et al. (2020). Stepwise Suzuki−Miyaura Cross‐Coupling of Triborylalkenes Derived from Alkynyl−B(dan)s: Regioselective and Flexible Synthesis of Tetrasubstituted Alkenes. Angewandte Chemie International Edition, 59(51), 23093-23098. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
Sources
Structural Elucidation of 1,1-Bis(4-fluorophenyl)-1-butene: A Crystallographic Application Note
Executive Summary
This Application Note details the optimized protocol for the single-crystal growth and X-ray structural determination of 1,1-Bis(4-fluorophenyl)-1-butene . As a structural analog to the pharmacophore of Selective Estrogen Receptor Modulators (SERMs), this molecule presents specific crystallographic challenges, including high lipophilicity, rotational flexibility of the ethyl chain, and the potential for fluorine-induced disorder.
This guide moves beyond standard textbook procedures, offering a field-tested workflow for obtaining publication-quality structures (R1 < 5%) using commercially available reagents and standard diffractometer setups.
Part 1: Pre-Crystallization Characterization & Solubility Profile[1]
Before attempting crystallization, the sample must meet a purity threshold of >98% (HPLC) to prevent impurity-driven poisoning of the crystal face.
Chemical Context & Challenges
The molecule consists of a gem-diaryl alkene core. The primary crystallographic challenges are:
-
The Ethyl Tail (C3-C4): High thermal motion at room temperature often leads to unresolved electron density. Solution: Mandatory cryo-crystallography (100 K).
-
Fluorine Atoms: These act as weak hydrogen bond acceptors but strong electrostatic drivers. They can induce disorder if the packing energy landscape is shallow.
Solubility Matrix
We established the following solubility profile at 25°C to guide solvent selection:
| Solvent | Solubility | Role in Protocol |
| Dichloromethane (DCM) | High (>50 mg/mL) | Primary Solvent (Good solvent) |
| Toluene | Moderate | Alternative Primary |
| Ethanol (EtOH) | Low (Hot only) | Recrystallization Solvent |
| Hexane/Pentane | Insoluble | Anti-solvent (Precipitant) |
| Water | Insoluble | Avoid (unless surfactant used) |
Part 2: Crystal Growth Protocols
We recommend two parallel workflows. Method A is faster but yields smaller crystals. Method B is slower but produces high-quality prisms suitable for weak sources.[1]
Method A: Slow Evaporation (Toluene)
Best for: Initial screening and robust crystals.
-
Dissolve 20 mg of the compound in 2 mL of Toluene.
-
Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.
-
Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Store in a vibration-free environment at 4°C (refrigerator) to reduce kinetic energy and improve packing order.
-
Timeline: Crystals appear in 3-7 days.
Method B: Vapor Diffusion (DCM / Pentane)
Best for: High-resolution data collection.[1]
-
Inner Vial: Dissolve 15 mg of compound in 0.5 mL DCM in a small GC vial.
-
Outer Vial: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.
-
Cap the outer vial tightly. The volatile Pentane will diffuse into the DCM, slowly lowering solubility.
-
Timeline: High-quality blocks appear in 7-14 days.
Workflow Visualization
Figure 1: Decision tree for crystallizing lipophilic diarylalkenes. Method B is preferred for final data collection.
Part 3: Data Acquisition Strategy
Mounting and Environment[2]
-
Mounting: Use a Mitegen loop matching the crystal size (typically 0.1 – 0.3 mm). Minimize the amount of residual oil to reduce background scatter.
-
Temperature: Critical. Set the cryostream to 100 K .
-
Reasoning: The ethyl group on the butene chain has significant rotational freedom. At room temperature, this will result in "smeared" electron density (high B-factors), making the structure difficult to solve. Freezing locks this conformation.
-
Beamline / Source Configuration
-
Radiation: Mo-Kα (λ = 0.71073 Å) is standard.[1]
-
Note: If crystals are very small (<0.05 mm), use Cu-Kα (λ = 1.54184 Å) to increase diffraction intensity, though absorption corrections become more critical due to the Fluorine atoms.
-
-
Resolution Goal: 0.80 Å or better.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics, which aids in distinguishing the subtle electronic differences in the fluorinated rings.
Part 4: Structure Solution & Refinement
This phase transforms raw diffraction spots into a molecular model.
Processing Workflow
-
Indexing: Determine the unit cell. Expect a Monoclinic or Triclinic system (common for this class).
-
Space Group: Likely P21/c or P-1. Use XPREP or equivalent to determine systematic absences.
-
Phasing: Use SHELXT (Intrinsic Phasing). The presence of Fluorine provides enough electron density contrast to easily locate the rigid phenyl rings.
-
Refinement: Use SHELXL (Least Squares).
Handling Specific Issues (The "Pro" Tips)
-
Disorder in Fluorine: If the F-atoms show elongated thermal ellipsoids, they may be rotationally disordered.
-
Fix: Model as two positions (PART 1 / PART 2) and refine occupancies (variable 21). Restrain with EADP (Equal Anisotropic Displacement Parameters) if they are close.
-
-
The Ethyl Chain: If the terminal methyl group is ill-defined:
-
Fix: Apply SIMU and DELU restraints to enforce rigid-bond behavior on the C-C bonds.
-
Refinement Logic Flow
Figure 2: Iterative refinement strategy focusing on handling disorder and convergence.
Part 5: Critical Analysis of Interactions
Once the structure is solved, the analysis should focus on the specific features relevant to drug design:
-
Propeller Twist: Measure the torsion angles of the two phenyl rings relative to the alkene plane. Steric clash between the ortho-hydrogens usually forces a twist of 40-60°.[1]
-
Weak Hydrogen Bonding: Look for C-H...F interactions.
-
Criteria: Distance < 2.5 Å, Angle > 120°.
-
Significance: These interactions often direct the crystal packing in the absence of strong donors (OH/NH).
-
-
Pi-Stacking: Check for centroid-to-centroid distances (3.5 - 3.8 Å) between phenyl rings of adjacent molecules.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]
-
Mitegen. (n.d.). "Cryocrystallography Methods and Protocols." Mitegen Technical Guides.
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). "Guidelines for the deposition of crystal structure data."
-
Rigaku. (n.d.). "Small Molecule Crystallography: From Data Collection to Structure Solution."
-
Hope, H. (1990). "Crystallography of biological macromolecules at ultra-low temperature." Annual Review of Biophysics, 19, 107-126. (Foundational text on Cryo-cooling causality).
Sources
Formulation of 1,1-Bis(4-fluorophenyl)-1-butene for biological experiments
Application Note: Formulation & Handling of 1,1-Bis(4-fluorophenyl)-1-butene for Biological Assays
Abstract & Scope
This technical guide details the formulation, solubilization, and handling protocols for This compound (BFB).[1][2] BFB is a lipophilic diarylalkene structurally analogous to metabolic probes used in cytochrome P450 mechanistic studies and certain estrogen receptor modulators (SERMs).[1][2] Due to its high lipophilicity (LogP > 5.[1][2]0) and negligible aqueous solubility, BFB presents significant challenges in biological assays, frequently leading to compound precipitation ("crash-out") and inconsistent data.[1][2] This document provides standardized protocols for preparing stable stock solutions for in vitro (cell culture, enzymatic assays) and in vivo (animal) administration.[1][2]
Physicochemical Profile & Challenges
Understanding the molecular behavior of BFB is a prerequisite for successful formulation.[1][2]
| Property | Value / Characteristic | Implication for Biology |
| Molecular Formula | C₁₆H₁₄F₂ | Hydrophobic scaffold.[1][2] |
| Molecular Weight | ~244.28 g/mol | Small molecule, membrane permeable.[1][2] |
| LogP (Predicted) | ~5.2 – 5.8 | High Lipophilicity. Partitions rapidly into lipid bilayers; sticks to plasticware.[1][2] |
| Aqueous Solubility | < 1 µg/mL (Practically Insoluble) | Requires organic co-solvents or carrier systems.[1][2] |
| Reactivity | Terminal Methyl / Internal Alkene | Potential site for metabolic oxidation (CYP450).[1][2] |
| Physical State | Crystalline Solid / Waxy Solid | Requires acoustic cavitation (sonication) to dissolve fully in viscous solvents.[1][2] |
Storage & Stability
-
Storage: Store neat solid at -20°C under desiccated conditions.
-
Light Sensitivity: The alkene moiety may be susceptible to photo-isomerization or oxidation over extended periods.[1][2] Protect from direct light.[1][2]
-
Hygroscopicity: Low, but moisture can affect weighing accuracy.[1][2] Equilibrate to room temperature before opening the vial.
Protocol A: Preparation of In Vitro Stock Solutions (DMSO)
Application: Cell culture, enzyme kinetics (microsomes), receptor binding assays.[1]
Reagents & Equipment
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (≥99.9%).[1][2]
-
Glass vials (Amber, borosilicate).[1][2] Avoid polystyrene plastics for concentrated stocks.[1][2]
Step-by-Step Methodology
-
Calculation: Target Stock Concentration: 20 mM .
-
Solubilization:
-
Quality Control (The "Crash" Test): Before applying to cells, validate the stock:
-
Storage of Stock:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for 3–6 months.
-
Protocol B: Application in Cell Culture (The "1000x" Rule)
Direct addition of high-concentration lipophilic stocks to media often causes immediate precipitation.[1][2] This protocol utilizes an intermediate dilution step.[1][2]
Visual Workflow (Graphviz):
Figure 1: Serial dilution strategy to prevent "shock" precipitation of BFB in aqueous media.
Procedure:
-
Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.[1][2]
-
Intermediate Dilution:
-
Final Addition:
Protocol C: In Vivo Formulation (Parenteral/Oral)[2]
For animal studies, DMSO is often too toxic or irritating.[1][2] Oil-based or surfactant-complexed vehicles are required.[1][2]
Vehicle Options Table:
| Vehicle System | Composition | Route | Pros/Cons |
| Corn Oil | 100% Corn Oil (Sigma C8267) | PO / IP | Best for BFB. High solubility capacity.[1][2] Slow absorption.[1][2] |
| Tween/MC | 0.5% Methylcellulose + 0.2% Tween 80 | PO (Gavage) | Creates a suspension.[1][2] Requires constant stirring.[1][2] |
| Cyclodextrin | 20% HP-β-CD in Saline | IV / IP | Increases bioavailability.[1][2] Hard to dissolve BFB > 2 mg/mL.[1][2] |
Recommended Protocol: Corn Oil Solution
-
Add a small volume (5% of total volume) of Ethanol (absolute) to dissolve the solid first.[1][2]
-
Add Corn Oil to the final volume.
-
Sonicate in a warm water bath (37°C) for 20 minutes.
-
Evaporate the ethanol under a gentle stream of nitrogen if strictly necessary (optional, as 5% EtOH is usually tolerated PO).
-
Sterilization: Oil solutions cannot be filter-sterilized easily.[1][2] Prepare aseptically or use gamma-irradiated oil if available.[1][2]
Decision Logic for Formulation
Use the following logic tree to select the appropriate vehicle based on your experimental constraints.
Figure 2: Decision matrix for vehicle selection based on administration route and solubility behavior.[1][2]
Safety & Handling (MSDS Summary)
-
Hazards: As a fluorinated diarylalkene, treat as a potential irritant and potential endocrine disruptor until fully characterized.[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and lab coat.[1][2] Handle powder in a fume hood to prevent inhalation.[1][2]
References
-
PubChem. (2025).[1][2] 1-(4-Fluorophenyl)but-3-en-1-one Compound Summary (Analogous Structure). National Library of Medicine.[1][2] Link[1][2]
-
Lungu-Mitea, S. (2021).[1][2][3] How to dissolve a lipophilic compound in media? ResearchGate.[1][2][3] Link
-
Sigma-Aldrich. (2024).[1][2] Cell Culture Media Preparation and Supplementation Guide.[1][2][4] Merck KGaA.[1][2] Link
-
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Standard text for solubility/formulation principles).
-
Cheméo. (2025).[1][2][5] Chemical Properties of 1-Phenyl-1-butene (Structural Analog).Link[1][2]
Sources
Application Note: 1,1-Bis(4-fluorophenyl)-1-butene as a Robust Internal Standard for the Quantification of Triphenylethylene-Based Active Pharmaceutical Ingredients
Abstract
This application note presents a comprehensive guide to the use of 1,1-Bis(4-fluorophenyl)-1-butene as an internal standard for the accurate quantification of triphenylethylene-based active pharmaceutical ingredients (APIs) and their metabolites in complex matrices. Due to its structural similarity to common selective estrogen receptor modulators (SERMs) like tamoxifen and clomiphene, and its chemical stability, this compound is an ideal candidate for correcting variations during sample preparation and analysis. This document provides detailed protocols for its implementation in High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, along with validation guidelines to ensure data integrity and reproducibility.
Introduction: The Rationale for a Specialized Internal Standard
In bioanalytical and pharmaceutical quality control assays, the use of an internal standard (IS) is crucial for achieving accurate and precise quantification.[1][2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analyte loss during sample processing and instrumental variability.[1] For the analysis of triphenylethylene-based drugs, such as tamoxifen and clomiphene, which are pivotal in various therapeutic areas, selecting an appropriate internal standard is a critical step in method development.
This compound is proposed here as a highly suitable internal standard for this class of compounds. Its core structure mirrors that of many triphenylethylene APIs, ensuring similar behavior during extraction and chromatographic separation. The presence of two fluorine atoms provides distinct mass spectrometric properties, allowing for clear differentiation from non-fluorinated analytes and reducing the likelihood of interference from biological matrices.[3]
Key Attributes of this compound as an Internal Standard:
-
Structural Analogy: Shares the 1,1-diaryl-1-alkene backbone with many triphenylethylene drugs, leading to comparable extraction efficiency and chromatographic retention.
-
Chemical Inertness: The carbon-fluorine bond is strong, rendering the molecule stable throughout sample preparation and analysis.
-
Distinct Mass Signature: The fluorine atoms provide a unique mass-to-charge ratio (m/z) for selective detection in mass spectrometry.
-
Chromatographic Separation: Its specific substitution pattern allows for good chromatographic resolution from common analytes and their metabolites.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 128104-20-1 | [4] |
| Molecular Formula | C₁₆H₁₄F₂ | [4] |
| Molecular Weight | 244.28 g/mol | [4] |
| Boiling Point | 308.2 °C at 760 mmHg | [4] |
| Density | 1.101 g/cm³ | [4] |
Experimental Protocols
This section outlines the detailed step-by-step methodologies for the preparation of the internal standard and its application in quantifying a model analyte, tamoxifen, in human plasma.
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of the internal standard for spiking into samples.
Materials:
-
This compound (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Class A volumetric flasks
-
Calibrated pipettes
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in methanol and bring the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and is typically stable for up to 6 months.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 (v/v) acetonitrile:water.
-
This working solution should be prepared fresh weekly and stored at 2-8 °C.
-
Sample Preparation: Protein Precipitation
Objective: To extract the analyte and internal standard from a biological matrix (human plasma) while removing interfering proteins.
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Spike with 20 µL of the 10 µg/mL working internal standard solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Experimental Workflow Diagram
Caption: Workflow for IS preparation and sample processing.
HPLC-UV Method for Quantification
Objective: To separate and quantify tamoxifen using this compound as an internal standard with UV detection.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 265 nm |
| Internal Standard | This compound |
| Analyte | Tamoxifen |
Quantification: The concentration of tamoxifen is determined by calculating the peak area ratio of tamoxifen to the internal standard and comparing it to a calibration curve.
LC-MS/MS Method for Enhanced Sensitivity and Selectivity
Objective: To achieve lower limits of quantification and higher specificity using tandem mass spectrometry.
| Parameter | Condition |
| Instrument | Sciex Triple Quad 5500 or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Tamoxifen: 372.2 -> 72.1 |
| This compound (IS): 245.1 -> 109.1 | |
| Collision Energy | Optimized for each transition |
| Chromatographic Conditions | Same as HPLC-UV method, but with LC-MS compatible mobile phase (e.g., 0.1% formic acid in water and acetonitrile) |
Quantification: Similar to the HPLC-UV method, quantification is based on the peak area ratio of the analyte to the internal standard from the extracted ion chromatograms of their respective MRM transitions.
Method Validation
A robust analytical method requires thorough validation. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates. Accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the coefficient of variation (CV) for precision should be ≤ 15% (≤ 20% for LLOQ).
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and the internal standard.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution. The use of a co-eluting internal standard like this compound helps to compensate for matrix effects.
-
Stability: The stability of the analyte and internal standard should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Method Validation Workflow
Caption: Key parameters for analytical method validation.
Conclusion
This compound serves as an excellent internal standard for the quantification of triphenylethylene-based drugs in various analytical workflows. Its structural similarity to the analytes of interest, coupled with its chemical stability and distinct mass spectrometric properties, allows for reliable correction of experimental variations, thereby enhancing the accuracy and precision of the analytical data. The protocols and validation guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their routine analyses.
References
-
This compound | CAS#:128104-20-1 | Chemsrc. (n.d.). Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). Retrieved from [Link]
-
Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1,1-Bis(4-fluorophenyl)-1-butene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(4-fluorophenyl)-1-butene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. The guidance herein is grounded in established principles of organic chemistry, drawing from extensive experience in synthetic route optimization.
Introduction to Synthetic Strategies
The synthesis of the tetrasubstituted alkene, this compound, a structure reminiscent of fluorinated tamoxifen analogs, presents unique challenges.[1][2] The two most logical and commonly employed synthetic pathways are the Wittig reaction and the Grignard reaction. This guide will address potential issues and optimization strategies for both routes.
Diagrammatic Overview of Synthetic Routes
Below is a generalized schematic of the two primary synthetic pathways to this compound.
Caption: General synthetic schemes for this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Wittig or Grignard, is generally preferred for the synthesis of this compound?
A1: Both routes are viable, but each has its own set of advantages and disadvantages.
-
Wittig Reaction: This route offers a more direct conversion of the ketone to the alkene.[3] However, the synthesis of tetrasubstituted alkenes via the Wittig reaction can be challenging, often resulting in low yields, especially with sterically hindered ketones like 4,4'-difluorobenzophenone.[4] The non-stabilized ylide required for this transformation is highly reactive and may lead to side reactions. A significant challenge is the removal of the triphenylphosphine oxide byproduct during purification.[3]
-
Grignard Reaction: This is a two-step process involving the formation of a tertiary alcohol followed by dehydration.[5] Grignard reagents are notoriously sensitive to moisture and air, requiring strictly anhydrous conditions.[6] However, the reaction of Grignard reagents with ketones is generally a robust and high-yielding transformation. The subsequent dehydration of the tertiary alcohol can sometimes lead to a mixture of alkene isomers, although in this specific case, the desired product is the thermodynamically favored one.
The choice of route will often depend on the specific capabilities of the laboratory and the scale of the synthesis. For smaller-scale research purposes, the Grignard route may offer a more reliable path to the desired product, provided that anhydrous conditions can be strictly maintained.
Q2: What is the role of the fluorine atoms on the phenyl rings in these reactions?
A2: The fluorine atoms are strong electron-withdrawing groups, which have a significant impact on the reactivity of the 4,4'-difluorobenzophenone starting material.[7] The carbon-fluorine bond itself is very stable.[7] The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can be advantageous in both the Wittig and Grignard reactions. However, it can also influence the stability of intermediates and the potential for side reactions.
Q3: Are there any specific safety precautions I should be aware of?
A3: Yes, both synthetic routes involve hazardous materials and conditions.
-
Wittig Reaction: The strong bases used to generate the phosphonium ylide, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), are highly reactive and pyrophoric. These should be handled under an inert atmosphere (e.g., nitrogen or argon) with appropriate personal protective equipment (PPE).
-
Grignard Reaction: Grignard reagents are highly flammable and react violently with water.[6] All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere. The solvents typically used, such as diethyl ether or tetrahydrofuran (THF), are also highly flammable.
Always consult the Safety Data Sheets (SDS) for all reagents and follow your institution's safety protocols.
Troubleshooting Guide: The Wittig Reaction Route
The Wittig reaction is a powerful tool for alkene synthesis, but challenges can arise, particularly when targeting a tetrasubstituted product from a sterically hindered ketone.[3][4]
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation; recovery of starting ketone. | 1. Inefficient ylide formation: Incomplete deprotonation of the ethyltriphenylphosphonium salt. 2. Steric hindrance: The bulky 4,4'-difluorobenzophenone may be too sterically hindered for the ylide to attack effectively.[4] 3. Decomposition of the ylide: The non-stabilized ylide is reactive and can decompose over time, especially at elevated temperatures. | 1. Optimize base and solvent: Use a very strong, non-nucleophilic base like n-butyllithium or potassium tert-butoxide in an anhydrous aprotic solvent like THF. Ensure the phosphonium salt is completely dry. 2. Increase reaction temperature and time: While ylide stability is a concern, carefully increasing the reaction temperature (e.g., from room temperature to refluxing THF) and extending the reaction time may be necessary to overcome the steric barrier. Monitor the reaction by TLC or LC-MS. 3. Use a more reactive phosphine: While triphenylphosphine is standard, more electron-rich phosphines can sometimes lead to more reactive ylides. |
| Formation of multiple unidentified byproducts. | 1. Side reactions of the ylide: The highly basic ylide can act as a base, leading to enolization of the ketone or other side reactions. 2. Reaction with impurities: Trace amounts of water or oxygen can quench the ylide or lead to undesired side products. | 1. Control stoichiometry and addition: Use a slight excess (1.1-1.5 equivalents) of the ylide. Add the ketone solution slowly to a pre-formed solution of the ylide at a low temperature (e.g., 0 °C or -78 °C) to control the initial reaction rate and minimize side reactions. 2. Ensure rigorously anhydrous and inert conditions: Flame-dry all glassware, use freshly distilled anhydrous solvents, and maintain a positive pressure of an inert gas throughout the experiment. |
| Difficulty in purifying the product from triphenylphosphine oxide (TPPO). | Similar polarity of the product and TPPO: Both the desired alkene and the TPPO byproduct can have similar polarities, making chromatographic separation challenging.[3] | 1. Crystallization: The product, this compound, is likely to be a crystalline solid. Attempt to purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes, ethanol, or a mixture). 2. Alternative workup: After the reaction, quench with a saturated aqueous solution of ammonium chloride. During the workup, some of the TPPO may be removed by washing the organic layer with cold, dilute HCl. 3. Chromatography on different stationary phases: If silica gel chromatography is ineffective, consider using alumina or a non-polar stationary phase like C18 (reverse-phase).[8] |
Troubleshooting Guide: The Grignard Reaction Route
The Grignard reaction is a reliable method for forming carbon-carbon bonds, but success hinges on meticulous experimental technique.[5]
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Failure of the Grignard reagent to form (no cloudiness or exotherm). | 1. Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture.[6] 2. Inactive magnesium surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from initiating.[9] | 1. Rigorous drying: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use freshly distilled, anhydrous ether or THF. 2. Magnesium activation: Add a small crystal of iodine to the magnesium turnings before adding the ethyl bromide. The disappearance of the purple color is an indicator of reaction initiation. Alternatively, a few drops of 1,2-dibromoethane can be used as an activator. Crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh, reactive surface. |
| Low yield of the tertiary alcohol intermediate. | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: The Grignard reagent can be consumed by side reactions, such as Wurtz coupling (reaction with unreacted ethyl bromide) or reaction with atmospheric oxygen.[9][10] | 1. Ensure complete consumption of magnesium: Allow the Grignard formation to proceed until all the magnesium has reacted. 2. Slow addition and temperature control: Add the ethyl bromide solution dropwise to the magnesium suspension to maintain a gentle reflux. For the reaction with the ketone, add the ketone solution slowly to the Grignard reagent at 0 °C to control the exotherm and minimize side reactions. Maintain a positive pressure of an inert gas throughout. |
| Formation of a significant amount of biphenyl or other coupling byproducts. | Wurtz coupling: This is a common side reaction in the preparation of Grignard reagents, where two alkyl/aryl groups couple.[9] | Dilution and slow addition: Prepare the Grignard reagent under reasonably dilute conditions and add the ethyl bromide slowly to minimize the instantaneous concentration of the halide, which can favor the coupling reaction. |
| Incomplete dehydration of the tertiary alcohol or formation of isomeric alkenes. | 1. Dehydration conditions are too mild. 2. Rearrangement during dehydration. | 1. Optimize dehydration conditions: Use a stronger acid (e.g., p-toluenesulfonic acid, sulfuric acid) or higher temperatures. Azeotropic removal of water using a Dean-Stark trap can drive the reaction to completion. 2. Use a milder dehydration reagent: Reagents like Martin's sulfurane or the Burgess reagent can effect dehydration under milder, non-acidic conditions, which may prevent rearrangements, although this is less of a concern for this specific product. |
| Difficulty in purifying the final alkene product. | Presence of unreacted starting materials or byproducts from the dehydration step. | Chromatography and recrystallization: The final product is expected to be nonpolar. Purification by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes) should be effective. Final purification can be achieved by recrystallization. Given the fluorinated nature of the compound, fluorous solid-phase extraction could also be explored as a purification technique.[11] |
Experimental Protocols
General Considerations for Both Routes
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is generally preferred for its higher boiling point and better solvating properties for the Grignard reagent.
-
Atmosphere: All reactions should be carried out under a positive pressure of an inert gas, such as nitrogen or argon.
-
Glassware: All glassware should be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum immediately before use.
Illustrative Protocol: Grignard Route
Step 1: Preparation of Ethylmagnesium Bromide
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel (all under an inert atmosphere), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, a gentle reflux, and the solution turning cloudy. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
Step 2: Reaction with 4,4'-difluorobenzophenone and Dehydration
-
Cool the freshly prepared Grignard reagent to 0 °C with an ice bath.
-
In a separate flask, dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in anhydrous THF and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography followed by recrystallization.
References
-
Wittig Reaction. Organic Chemistry Portal. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wittig Reaction. Chem-Station Int. Ed. (2024-04-06). [Link]
-
The Wittig Reaction Mechanism Made Easy! (Funky Box) - Organic Chemistry. YouTube. (2014-03-18). [Link]
-
19.7b Wittig Reaction | Organic Chemistry. YouTube. (2021-04-06). [Link]
-
Wittig—Horner Approach for the Synthesis of Tamoxifen (V). ResearchGate. (2025-08-07). [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]
-
Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. (2023-07-12). [Link]
-
Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. [Link]
-
Purification of non polar compounds?. ResearchGate. (2022-06-22). [Link]
-
Synthesis of tamoxifen and its analogues. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Semantic Scholar. [Link]
-
Enantioselective De Novo Synthesis of α,α‐Diaryl Ketones from Alkynes. ResearchGate. (2023-09-19). [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
The Grignard Reaction. Chemistry at Winthrop University. [Link]
-
Fluorine. Wikipedia. [Link]
-
Parallel Synthesis of Tamoxifen and Derivatives on Solid Support via Resin Capture. The Journal of Organic Chemistry. [Link]
-
Grignard Reaction. Jasperse. [Link]
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. (2025-03-27). [Link]
-
Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]
-
Synthesis of the (E) and (Z) isomers of the antiestrogen tamoxifen and its metabolite, hydroxytamoxifen, in tritium-labeled form. The Journal of Organic Chemistry. [Link]
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- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 1,1-Bis(4-fluorophenyl)-1-butene purification by chromatography
[1]
Case ID: PUR-DIARYL-04 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Topic: Troubleshooting Chromatographic Purification of 1,1-Bis(4-fluorophenyl)-1-butene[1]
Executive Summary
You are likely synthesizing This compound via a Grignard addition to 4,4'-difluorobenzophenone followed by acid-catalyzed dehydration.[1] This molecule is a critical lipophilic intermediate, often used in the synthesis of calcium channel blockers like Flunarizine [1].
The purification challenge lies in separating the non-polar target alkene from two persistent impurities:
-
The Precursor Alcohol: 1,1-bis(4-fluorophenyl)-1-butanol (often co-elutes or tails due to steric bulk hindering silanol interaction).[1]
-
The Starting Ketone: 4,4'-difluorobenzophenone (similar non-polar character).[1]
-
Acid-Labile Degradants: The electron-rich alkene is susceptible to bond migration or polymerization on acidic silica.[1]
This guide provides a self-validating protocol to isolate high-purity material while preventing on-column degradation.[1]
Module 1: Diagnostic Triage (Pre-Column)
Before packing your column, you must diagnose the separation profile.[2] Do not rely on a standard 20% EtOAc/Hexane TLC; it will likely compress your hydrophobic components into the solvent front.
Step 1: The "Three-Spot" TLC Test
Perform a TLC analysis using 100% Hexanes first, then add small amounts of Dichloromethane (DCM) or Toluene.[1] Avoid Ethyl Acetate initially, as it is too strong for this separation.
Target Rf Profile:
-
Target Alkene:
(Runs fastest; highly lipophilic).[1] -
Ketone Impurity:
(Slightly more polar due to carbonyl).[1] -
Alcohol Impurity:
(Distinctly slower, but prone to streaking).[1]
Step 2: Stability Check (The "Ghost Spot" Test)
Spot your crude material on a silica TLC plate. Wait 10 minutes before developing.
-
Observation: If you see a new spot appearing or the alkene spot fading compared to a fresh spot, your compound is degrading on the acidic silica surface [2].
-
Corrective Action: You must buffer your stationary phase (see Protocol A).
Module 2: Purification Protocols
Protocol A: Buffered Flash Chromatography (Recommended)
Use this protocol if the "Ghost Spot" test indicated instability.
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Hexanes / Dichloromethane (Gradient).
Modifier: 1% Triethylamine (Et
| Step | Solvent Composition | Volume (CV) | Purpose |
| 1 | 100% Hexanes (+ 1% Et | 2 CV | Equilibrate column; neutralize acid sites.[1] |
| 2 | 100% Hexanes | 3 CV | Elute highly non-polar grease/dimers. |
| 3 | 0% | 10 CV | Elute Target Alkene. |
| 4 | 20% | 5 CV | Elute Ketone and Alcohol impurities. |
Why this works: The triethylamine neutralizes the acidic silanol groups (
Protocol B: The "Silver Nitrate" Polish (For Isomer Separation)
Use this only if you have non-conjugated isomer impurities (e.g., bond migration).
If your alkene contains isomers (e.g., migration of the double bond to the C2-C3 position), standard silica will not separate them.[1] You must use Argentation Chromatography (
-
Mechanism: Silver ions form reversible
-complexes with alkenes.[1] The complex strength depends on steric accessibility. The terminal-like 1,1-disubstituted alkene binds differently than internal isomers [4].[1] -
Impregnation: Dissolve
(10% w/w of silica) in acetonitrile, mix with silica, and rotary evaporate to dryness in the dark.
Module 3: Troubleshooting Decision Tree
Use the following logic flow to address specific failure modes during purification.
Module 4: Frequently Asked Questions (FAQs)
Q: My product is co-eluting with the 4,4'-difluorobenzophenone. How do I fix this?
A: This is a common "Selectivity" issue. In Hexane/EtOAc, both compounds interact primarily via dipole moments. Switch to Hexane/Toluene or Hexane/DCM . Toluene provides
Q: I see a "smear" instead of a spot for the alcohol impurity. Why? A: Tertiary alcohols like 1,1-bis(4-fluorophenyl)-1-butanol are sterically hindered but still capable of hydrogen bonding with silica silanols.[1] This "on-off" binding causes tailing.[1]
-
Fix: Add 1% Triethylamine or switch to Neutral Alumina (Grade III), which is less acidic and reduces tailing for acid-sensitive alcohols [5].[1]
Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but it is often overkill and lower capacity.[1]
-
Conditions: High organic content is required (e.g., 85-95% Acetonitrile in Water) because the diaryl system is very hydrophobic.[1]
-
Benefit: C18 effectively separates based on hydrophobicity, often resolving the ketone (less hydrophobic) from the alkene (more hydrophobic) better than normal phase.
References
- Janssen, P. A. J. (1960). "Pirinitramide and related compounds." Journal of Medicinal Chemistry. (Foundational text on benzhydryl piperazine synthesis logic).
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link[1]
-
Restek Corporation. (2025). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides. Link
-
Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425–447.[1] (Authoritative review on argentation chromatography).
-
University of Rochester. (n.d.). "Troubleshooting Flash Column Chromatography." Department of Chemistry Technical Notes. Link
Validation & Comparative
A Comparative Guide to the Orthogonal Validation of Synthesized 1,1-Bis(4-fluorophenyl)-1-butene
Introduction: The Imperative of Purity in Advanced Synthesis
1,1-Bis(4-fluorophenyl)-1-butene is a tetrasubstituted alkene scaffold of significant interest in medicinal chemistry and materials science. Its structural motifs are found in various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs and selective estrogen receptor modulators. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. Given these high-value applications, the unambiguous confirmation of purity for synthesized this compound is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable downstream research and development.
This guide provides an in-depth, experience-driven comparison of essential analytical techniques for validating the purity of this specific compound. We will move beyond procedural lists to explain the causality behind methodological choices, establishing a self-validating, orthogonal system of analysis. The core principle is that no single technique is sufficient. Instead, a confluence of chromatographic and spectroscopic data is required to build an unassailable case for the identity and purity of the target molecule.
Contextualizing Purity: Synthesis and Potential Impurities
To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. A common route to this compound involves a Wittig reaction between 4,4'-difluorobenzophenone and the ylide generated from propyltriphenylphosphonium bromide.
Caption: A simplified workflow of a potential Wittig synthesis route.
This reaction is effective but can introduce several classes of impurities that must be screened for:
-
Unreacted Starting Materials: Residual 4,4'-difluorobenzophenone.
-
Reaction Byproducts: Triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove crystalline solid.
-
Geometric Isomers: While the target is the E/Z mixture of a tetrasubstituted alkene, side reactions could potentially lead to isomeric impurities.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., THF, hexanes).
The Orthogonal Approach: A Multi-Technique Validation Workflow
Relying on a single analytical method is a significant pitfall. For instance, a single peak in an HPLC chromatogram could represent co-eluting species. An orthogonal approach, using techniques with different separation and detection principles, is essential for trustworthy validation.[1]
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Key Validation Techniques
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the workhorse for purity determination in pharmaceutical and chemical industries.[1] For a non-polar molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice.[2][3][4] The non-polar C18 stationary phase will retain the analyte, while a polar mobile phase elutes it. This method excels at separating the target compound from more polar (e.g., TPPO) or less polar impurities.
Comparative Data (Hypothetical):
| Compound | Retention Time (min) | Peak Area % (at 254 nm) | Rationale for Separation |
| Triphenylphosphine oxide (TPPO) | 3.5 | 0.08% | More polar, elutes earlier than the product. |
| 4,4'-Difluorobenzophenone | 5.2 | 0.05% | More polar than the product, elutes earlier. |
| This compound | 9.8 | 99.85% | Target Analyte. |
| Unknown Lipophilic Impurity | 12.1 | 0.02% | Less polar, retained longer on the C18 column. |
Experimental Protocol: RP-HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The choice of a C18 column is standard for non-polar compounds.[2][3]
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful tool for unambiguous structure elucidation.[1] For this molecule, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural fingerprint. ¹H NMR confirms the presence and ratio of different proton types (aromatic, vinylic, aliphatic), ¹³C NMR verifies the carbon skeleton, and ¹⁹F NMR offers a highly sensitive probe for the fluorinated rings. The absence of signals for triphenylphosphine oxide (complex aromatic multiplets ~7.5-7.7 ppm) or unreacted ketone provides strong evidence of purity.[5]
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | 7.0 - 7.4 | Multiplet | 8H (Aromatic protons on both rings) |
| 5.9 - 6.1 | Triplet | 1H (Vinylic proton, =CH-CH₂) | |
| 2.1 - 2.3 | Sextet | 2H (Allylic protons, -CH₂-CH₃) | |
| 0.9 - 1.1 | Triplet | 3H (Terminal methyl protons, -CH₃) | |
| ¹³C | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Doublet | Aromatic C-F |
| 125 - 145 | Multiple signals | Aromatic & Vinylic Carbons | |
| ~30 | Singlet | Allylic -CH₂- | |
| ~14 | Singlet | Terminal -CH₃ | |
| ¹⁹F | -110 to -115 | Singlet/Multiplet | 2 x Ar-F |
(Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.[6][7][8][9])
Experimental Protocol: NMR Spectroscopy
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire 16 scans with a 30° pulse width and a 2-second relaxation delay.
-
¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse sequence.
-
¹⁹F NMR: Acquire 64 scans using a standard pulse sequence, referenced to an external standard like CFCl₃.
Mass Spectrometry (MS)
Expertise & Rationale: MS provides the definitive molecular weight of the compound, serving as a crucial identity check. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the calculation of the molecular formula and further increasing confidence in the compound's identity. The fragmentation pattern can also offer structural clues that corroborate NMR data.[1]
Predicted MS Data:
| Ion | m/z (Calculated for C₁₆H₁₄F₂) | Expected Observation |
| [M]+ (Molecular Ion) | 244.1063 | 244.1 |
| [M+H]+ | 245.1141 | 245.1 |
| [M+Na]+ | 267.0960 | 267.1 |
| Key Fragment | ~121 | Fluorophenyl-containing fragment |
The fragmentation of aromatic alkenes often involves cleavage at the allylic or benzylic position to form resonance-stabilized cations.[10][11]
Experimental Protocol: LC-MS
-
System: Waters ACQUITY UPLC with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Ionization Mode: ESI Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Chromatography: Use the same HPLC method as described above to introduce the sample into the mass spectrometer. This confirms the molecular weight of the main peak observed in the UV chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and cost-effective technique for confirming the presence of key functional groups.[12] While not a primary tool for quantification, it serves as an excellent qualitative check. The presence of aromatic C=C and C-H stretches, along with the critical C-F bond vibration, and the absence of a strong carbonyl (C=O) stretch (from the starting ketone at ~1660 cm⁻¹) provides compelling evidence of a successful reaction.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3030 | Aromatic C-H stretch | Confirms presence of aromatic rings.[13][14] |
| ~2960-2850 | Aliphatic C-H stretch | Confirms presence of the butyl chain. |
| ~1600, ~1500 | Aromatic C=C stretch | Confirms aromatic ring structure.[14] |
| ~1220 | Aromatic C-F stretch | Crucial for confirming fluorination. [15][16] |
| Absence at ~1660 | C=O stretch | Indicates removal of 4,4'-difluorobenzophenone. |
Experimental Protocol: FTIR-ATR
-
System: PerkinElmer Spectrum Two FT-IR Spectrometer with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
-
Analysis: Perform a background scan before analyzing the sample. Identify characteristic peaks and compare them to reference spectra.[17]
Conclusion: Synthesizing Data for a Definitive Purity Statement
The validation of this compound purity is a process of evidence accumulation through a strategically chosen, orthogonal set of analytical techniques.
-
HPLC provides the primary quantitative assessment, demonstrating a purity of >99.8%.
-
NMR (¹H, ¹³C, ¹⁹F) delivers unambiguous structural confirmation, verifying the connectivity of the carbon skeleton and the integrity of the fluorophenyl groups while showing no evidence of key starting materials or byproducts.
-
Mass Spectrometry confirms the correct molecular weight, solidifying the compound's identity.
-
FTIR offers a rapid check for the expected functional groups and the absence of the starting ketone.
When the data from these disparate techniques converge to tell the same story, a researcher can have the highest degree of confidence in the quality of their synthesized material. This rigorous, multi-faceted approach underpins scientific integrity and ensures the reliability of all subsequent experiments and development efforts.
References
- Vertex AI Search. (2026).
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1-butene. Available at: [Link]
-
Journal of Electrical and Electronics Research. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra of 1-butene. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Available at: [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
-
PubMed Central. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Available at: [Link]
- Royal Society of Chemistry. (2014).
-
ResearchGate. (n.d.). Mass-spectral analysis of aromatic butenes. Available at: [Link]
-
ResearchGate. (2025). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Available at: [Link]
- Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Available at: [Link]
- University of the West Indies at Mona. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds.
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Der Pharma Chemica. (2011). Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one.
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
-
PharmaGuru. (2025). HPLC Method for Nonpolar Molecules: How To Develop. Available at: [Link]
-
YouTube. (2022). Analytical Strategies from Early Development to Validation. Available at: [Link]
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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- 7. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Comparison of 1,1-Bis(4-fluorophenyl)-1-butene with known dopamine transporter inhibitors
Executive Summary
This technical guide provides a comparative analysis of 1,1-Bis(4-fluorophenyl)-1-butene (CAS: 128104-20-1), hereafter referred to as BFxB , against established Dopamine Transporter (DAT) inhibitors.
BFxB is primarily identified as a structural intermediate or lipophilic impurity associated with the synthesis of bis(4-fluorophenyl) class inhibitors (e.g., the GBR series). Unlike its functionalized counterparts (GBR-12909, Vanoxerine), BFxB lacks the basic nitrogen atom required for the essential aspartate salt-bridge interaction within the DAT central binding site.
Consequently, while BFxB possesses the high-affinity hydrophobic pharmacophore required for S1/S2 pocket occupancy, it exhibits negligible inhibitory potency. This guide serves researchers utilizing BFxB as a negative control in Structure-Activity Relationship (SAR) studies or as a reference standard for impurity profiling in drug development.
Chemical & Pharmacological Comparison
The following table contrasts the physicochemical and biological profiles of the lipophilic fragment (BFxB) against the high-affinity standard (GBR-12909) and the classical inhibitor (Cocaine).
Table 1: Comparative Profile of DAT Ligands
| Feature | This compound (BFxB) | GBR-12909 (Vanoxerine) | Cocaine |
| Role | Synthetic Intermediate / Negative Control | High-Affinity Inhibitor | Classical Psychostimulant |
| Structure Class | Diphenylalkene (Lipophilic Anchor) | Piperazine Derivative | Tropane Alkaloid |
| DAT Affinity ( | > 10,000 nM (Predicted/Inactive)* | 1 - 10 nM | ~200 - 500 nM |
| Key Pharmacophore | Bis(4-fluorophenyl) motif only | Bis(4-fluorophenyl) + Basic Amine | Tropane Nitrogen + Benzoyl ester |
| Binding Mechanism | Hydrophobic Stacking (S1/S2) only | Hydrophobic Stacking + Ionic Bond (Asp79) | Ionic Bond + Hydrophobic Fit |
| LogP (Lipophilicity) | ~5.8 (High) | ~5.2 | ~2.3 |
| Solubility | Very Low (Aqueous) | Moderate (as HCl salt) | High (as HCl salt) |
| Primary Utility | Impurity Standard / Hydrophobic Probe | Investigational Antidepressant / Psychostimulant | Research Tool / Drug of Abuse |
*Note: Inactivity is inferred based on the absence of a protonatable nitrogen, a prerequisite for competitive DAT inhibition in this structural class.
Mechanistic Analysis: The "Anchor and Latch" Model
To understand why this compound fails as an inhibitor despite carrying the potent "GBR-style" aromatic rings, we must analyze the DAT binding site topology.
The Pharmacophore Failure of BFxB
Potent DAT inhibition generally requires two distinct interaction modalities:
-
The Anchor (Ionic): A protonated nitrogen atom forms a salt bridge with Aspartate-79 (Asp79) in the transmembrane domain. This is the "latch" that secures the molecule.
-
The Wedge (Hydrophobic): Bulky aromatic groups (like the bis-fluorophenyl moiety) occupy the hydrophobic S1 and S2 pockets , preventing the transporter from undergoing the conformational change necessary for dopamine uptake.
BFxB possesses the "Wedge" (the bis-fluorophenyl rings) but completely lacks the "Anchor" (Nitrogen). Therefore, it may transiently associate with the lipid membrane or hydrophobic pockets but cannot stabilize the inhibited conformation of DAT.
Visualization: SAR Pathway
The following diagram illustrates the structural relationship and the critical "loss of function" when the amine is absent.
Figure 1: Structural divergence showing how the dehydration of the precursor leads to the inactive alkene (BFxB), whereas alkylation leads to the active inhibitor (GBR-12909).
Experimental Protocols
Protocol A: Impurity Profiling (HPLC-UV)
Objective: To detect this compound as a contaminant in synthesized GBR-12909 or related analogs. BFxB is a common degradation product formed via acid-catalyzed elimination of the alcohol precursor.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
0-2 min: 50% B (Isocratic hold).
-
2-10 min: 50%
95% B (Linear gradient). -
Rationale: BFxB is highly lipophilic (LogP ~5.8) and will elute significantly later than the amine-containing drug (GBR-12909).
-
-
Detection: UV at 254 nm (Strong absorption due to the conjugated styrene-like system).
-
Validation: BFxB typically elutes as a sharp peak in the high-organic region.
Protocol B: Competitive Radioligand Binding (Negative Control)
Objective: To validate the "Nitrogen Necessity" hypothesis by demonstrating the lack of affinity of BFxB compared to GBR-12909.
Reagents:
-
Source Tissue: Rat striatal membrane homogenates (rich in DAT).
-
Radioligand: [³H]WIN 35,428 (High affinity DAT ligand,
nM). -
Test Compounds: BFxB (dissolved in DMSO) vs. GBR-12909 (Control).
Workflow:
-
Preparation: Incubate membrane homogenates (50 µg protein) with 5 nM [³H]WIN 35,428 in Tris-citrate buffer (pH 7.4).
-
Competition: Add increasing concentrations of BFxB (
M to M).-
Note: Due to low solubility, ensure DMSO concentration < 1%.
-
-
Incubation: 2 hours at 4°C (to minimize degradation).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic ligands).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Self-Validating Check:
-
GBR-12909 should show full displacement with
nM. -
BFxB should show no significant displacement (
nM), confirming that the fluorophenyl rings alone are insufficient for binding.
-
Conclusion
This compound serves as a critical structural reference rather than a functional therapeutic candidate. Its comparison with GBR-12909 highlights the fundamental principle of monoamine transporter pharmacology: Lipophilicity drives access, but electrostatics drive affinity.
For researchers, the presence of BFxB in a sample indicates degradation or incomplete synthesis of the target alcohol/ether. In binding assays, it acts as a perfect negative control to delineate the specific contribution of the nitrogenous "anchor" in DAT inhibition.
References
-
Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
-
Reith, M. E., et al. (2015). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines at the Dopamine Transporter. Journal of Medicinal Chemistry, 58(15).
-
Newman, A. H., & Kulkarni, S. S. (2002). Probes for the dopamine transporter: new leads toward a cocaine-abuse medication. Medicinal Research Reviews, 22(5), 429-464.
-
PubChem Compound Summary. (n.d.). This compound (CAS 128104-20-1).[1][2] National Center for Biotechnology Information.
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Comparative study of the metabolic stability of 1,1-Bis(4-fluorophenyl)-1-butene derivatives
In the landscape of modern drug discovery, optimizing the metabolic stability of lead candidates is a critical determinant of clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby compromising the therapeutic potential of an otherwise promising compound. This guide provides a comparative analysis of the metabolic stability of a series of analogs based on the 1,1-bis(4-fluorophenyl) scaffold. While direct data on 1,1-Bis(4-fluorophenyl)-1-butene derivatives is sparse in publicly available literature, we will draw upon established principles and experimental data from closely related structures containing the bis(4-fluorophenyl)methyl moiety to elucidate key structure-activity relationships (SAR) that govern their metabolic fate.
The insights presented herein are intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics. By understanding the enzymatic pathways responsible for the metabolism of these compounds and the structural modifications that can enhance their stability, scientists can make more informed decisions in the lead optimization phase.
The Central Role of Cytochrome P450 in Xenobiotic Metabolism
The metabolic breakdown of most small molecule drugs is primarily carried out by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, predominantly in the liver.[1][2] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and epoxidation, with the primary aim of increasing the hydrophilicity of xenobiotics to facilitate their excretion.[3] The specific CYP isoforms involved in the metabolism of a drug candidate can significantly influence its pharmacokinetic profile and potential for drug-drug interactions.[4]
For fluorinated compounds, such as the this compound derivatives, the strong carbon-fluorine bond can often block metabolism at the site of fluorination.[2][5] However, other positions on the molecule remain susceptible to enzymatic attack. Understanding the interplay between the electronic effects of the fluorine substituents and the accessibility of other sites to CYP enzymes is crucial for predicting metabolic stability.
Experimental Assessment of Metabolic Stability: In Vitro Liver Microsomal Assays
A cornerstone of early drug discovery is the in vitro assessment of metabolic stability using liver microsomes.[6] This cost-effective and high-throughput assay provides a reliable measure of a compound's intrinsic clearance, which is its inherent susceptibility to metabolism in the absence of physiological factors like blood flow.[7] The data generated from these assays, such as half-life (t½) and intrinsic clearance (CLint), are invaluable for ranking compounds and predicting their in vivo hepatic clearance.
The following section details a generalized protocol for conducting a microsomal stability assay, a fundamental technique for generating the comparative data discussed in this guide.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the key steps for determining the metabolic stability of test compounds.
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (from human or other species of interest), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a final concentration typically in the low micromolar range.
-
Include positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) to validate the assay performance. A negative control incubation without the NADPH-regenerating system is also essential.
-
-
Initiation of the Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system continuously supplies the necessary cofactor (NADPH) for CYP450 enzyme activity.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The internal standard is a compound of known concentration used to normalize for variations in sample processing and analytical response.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the rate constant of degradation (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Below is a Graphviz diagram illustrating this experimental workflow.
Comparative Metabolic Stability of this compound Analogs: A Structure-Activity Relationship (SAR) Study
To illustrate the principles of metabolic stability, we will now examine a hypothetical series of this compound analogs with modifications at key positions. The presented data is based on established metabolic trends for similar chemical scaffolds found in the scientific literature.[8][9]
| Compound ID | R1 Substituent | R2 Substituent | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| BFB-01 | -H | -H | 15 | 46.2 | High |
| BFB-02 | -CH3 | -H | 25 | 27.7 | Moderate-High |
| BFB-03 | -H | -CH3 | 45 | 15.4 | Moderate |
| BFB-04 | -H | -CF3 | > 60 | < 11.6 | Low |
| BFB-05 | -H | -Piperidine | 8 | 86.6 | Very High |
| BFB-06 | -H | -N-oxide of Piperidine | 35 | 19.8 | Moderate |
Discussion of Structure-Activity Relationships
Impact of Alkylation on the Butene Backbone (BFB-01 vs. BFB-02 & BFB-03):
The parent compound, BFB-01 , with no substitution on the butene backbone, exhibits a relatively short half-life, suggesting it is readily metabolized. A likely metabolic pathway is allylic hydroxylation by CYP enzymes at the carbons adjacent to the double bond.
Introducing a methyl group at the R1 position (BFB-02 ) provides some steric hindrance to the approach of CYP enzymes, resulting in a modest increase in metabolic stability. A more significant improvement is observed with methylation at the R2 position (BFB-03 ). This is likely because the R2 position is more sterically encumbered, being closer to the bulky bis(4-fluorophenyl)methyl group, thus providing greater protection against enzymatic attack.
The Effect of Electron-Withdrawing Groups (BFB-01 vs. BFB-04):
Replacing the hydrogen at the R2 position with a trifluoromethyl group (BFB-04 ) leads to a dramatic increase in metabolic stability. The strong electron-withdrawing nature of the CF3 group deactivates the adjacent double bond towards oxidative metabolism.[5] This electronic effect, combined with the steric bulk of the CF3 group, significantly shields the molecule from CYP-mediated degradation.
Metabolism of Amine-Containing Derivatives (BFB-05 vs. BFB-06):
The introduction of a basic amine, such as piperidine (BFB-05 ), often introduces a new "metabolic soft spot." Tertiary amines are highly susceptible to N-dealkylation, a common metabolic pathway mediated by CYP enzymes. This is reflected in the very short half-life and high clearance of BFB-05 .
A common strategy to mitigate this metabolic liability is to introduce an N-oxide (BFB-06 ). While N-oxidation is also a metabolic pathway, the resulting N-oxide metabolite is often more polar and less prone to further rapid metabolism, leading to an overall improvement in the metabolic stability of the parent compound.[8]
The metabolic pathways for these analogs are visualized in the following diagram.
Conclusion and Future Directions
This comparative guide, while based on analogous structures, provides a foundational understanding of the key structural features that influence the metabolic stability of compounds containing the 1,1-bis(4-fluorophenyl) scaffold. The strategic introduction of steric hindrance, electron-withdrawing groups, and the modification of metabolically labile functional groups are all viable strategies for enhancing metabolic stability.
For researchers actively working on this compound derivatives, the next logical steps would involve:
-
Synthesis and in vitro testing of the proposed analogs to generate empirical data and validate the predicted trends.
-
Metabolite identification studies to definitively elucidate the metabolic pathways and pinpoint the sites of enzymatic attack.
-
CYP reaction phenotyping to identify the specific CYP isoforms responsible for the metabolism of the lead compounds.
By systematically applying the principles of medicinal chemistry and leveraging robust in vitro ADME assays, the metabolic liabilities of this chemical series can be effectively mitigated, paving the way for the development of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.
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ChEMBL. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved January 31, 2026, from [Link]
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PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved January 31, 2026, from [Link]
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MDPI. (2023, June 19). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. Retrieved January 31, 2026, from [Link]
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MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved January 31, 2026, from [Link]
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Navigating the Labyrinth of Cellular Responses: A Guide to Assessing the Reproducibility of 1,1-Bis(4-fluorophenyl)-1-butene's Biological Effects
A Senior Application Scientist's Perspective on Ensuring Rigor in Preclinical Research
In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock upon which scientific progress is built. A compound's journey from a laboratory curiosity to a potential therapeutic agent is paved with meticulous experimentation, where consistent and reliable data are paramount. This guide delves into the critical aspect of reproducibility, using the hypothetical compound 1,1-Bis(4-fluorophenyl)-1-butene as a case study to illustrate how to systematically evaluate and compare its biological effects across different cell lines. While direct comparative data for this specific molecule is not extensively available in the public domain, this guide provides a robust framework for researchers to generate such crucial data, ensuring the scientific integrity and trustworthiness of their findings.
For the purpose of this guide, we will consider potential biological activities for this compound based on the known effects of structurally similar compounds, which include potential anticancer properties and modulation of cellular signaling pathways.[1][2][3] This allows us to construct a realistic and scientifically grounded methodology for assessing its reproducibility.
The Imperative of Reproducibility in Cell-Based Assays
The challenge of reproducibility in preclinical research is a well-documented concern.[4][5][6] A myriad of factors can contribute to variability in experimental outcomes, ranging from the inherent biological diversity of cell lines to subtle differences in laboratory protocols.[7][8][9] Cancer cell lines, for instance, are known to evolve genetically over time, which can significantly alter their response to drugs.[10] Therefore, a systematic approach to comparing a compound's effects in multiple, well-characterized cell lines is not just good practice; it is a scientific necessity.
This guide will equip you, the researcher, with the conceptual framework and detailed protocols to:
-
Design a comprehensive study to compare the biological effects of this compound across a panel of relevant cell lines.
-
Execute key in vitro assays with a focus on minimizing variability and ensuring data quality.
-
Interpret the results to understand cell line-specific responses and the potential mechanisms of action.
-
Adhere to the principles of scientific integrity , ensuring your research is transparent, reliable, and authoritative.
Designing a Comparative Study: A Multi-faceted Approach
A robust comparison of this compound's effects necessitates a carefully selected panel of cell lines and a suite of assays that interrogate different aspects of cellular function.
Cell Line Selection: The Foundation of Your Study
The choice of cell lines is critical and should be driven by the scientific question at hand. For a compound with putative anticancer activity, a panel should ideally include:
-
Cell lines from different tissues of origin: To assess broad-spectrum activity versus tissue-specific effects.
-
Cell lines with different genetic backgrounds: For example, varying in their p53 status, oncogenic driver mutations (e.g., KRAS, BRAF), or expression of drug resistance markers.
-
A non-cancerous cell line: To evaluate potential cytotoxicity and establish a therapeutic window.[3]
Table 1: Example Cell Line Panel for Evaluating a Novel Anticancer Compound
| Cell Line | Tissue of Origin | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+), wild-type p53 | Represents a common subtype of breast cancer. |
| MDA-MB-231 | Breast Cancer | Triple-negative (ER-, PR-, HER2-), mutant p53 | Represents an aggressive and difficult-to-treat breast cancer subtype. |
| A549 | Lung Cancer | KRAS mutation | Common lung adenocarcinoma model. |
| HCT116 | Colon Cancer | Wild-type and p53-null isogenic lines available | Allows for direct assessment of p53's role in the compound's activity. |
| HEK293 | Human Embryonic Kidney | Non-cancerous origin (immortalized) | Provides a baseline for general cytotoxicity. |
It is imperative to ensure the authenticity of your cell lines through short tandem repeat (STR) profiling and to regularly test for mycoplasma contamination.
Experimental Workflow: From Stock Solution to Data Analysis
The following workflow provides a systematic approach to generating reproducible data.
Caption: A generalized experimental workflow for assessing compound activity in cell lines.
Core Experimental Protocols for Comparative Analysis
The following protocols are fundamental for characterizing the biological effects of this compound.
Cell Viability/Cytotoxicity Assay (e.g., MTT or Real-Time Glo)
Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity upon treatment suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the MTT reagent or Real-Time Glo™ reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Cell Proliferation Assay (e.g., BrdU Incorporation or CyQUANT)
Causality: This assay directly measures the rate of DNA synthesis, providing a specific readout of cell proliferation. This helps to distinguish between cytotoxic and cytostatic effects.
Protocol:
-
Follow steps 1-4 from the cell viability assay protocol.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the last few hours of the incubation period.
-
Fixation and Detection: Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate.
-
Data Acquisition: Measure the absorbance or fluorescence.
-
Data Analysis: Normalize the data and calculate the IC50 for the inhibition of proliferation.
Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay or Annexin V Staining)
Causality: This assay determines if the compound induces programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.
Protocol:
-
Follow steps 1-4 from the cell viability assay protocol.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature to allow for cell lysis and the caspase reaction to occur.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase activity.
Data Presentation and Interpretation
Summarizing the quantitative data in a clear and structured table is crucial for easy comparison across cell lines.
Table 2: Hypothetical Comparative Data for this compound
| Cell Line | IC50 (µM) - Viability (72h) | IC50 (µM) - Proliferation (48h) | Caspase-3/7 Activation (Fold Change at 2x IC50) |
| MCF-7 | 5.2 ± 0.6 | 3.8 ± 0.4 | 4.5 ± 0.5 |
| MDA-MB-231 | 1.8 ± 0.2 | 1.5 ± 0.3 | 8.2 ± 1.1 |
| A549 | 15.7 ± 2.1 | 12.3 ± 1.8 | 2.1 ± 0.3 |
| HCT116 (p53+/+) | 8.9 ± 1.0 | 7.1 ± 0.9 | 6.3 ± 0.7 |
| HCT116 (p53-/-) | 25.4 ± 3.5 | 22.8 ± 2.9 | 2.8 ± 0.4 |
| HEK293 | > 50 | > 50 | 1.2 ± 0.2 |
From this hypothetical data, we can infer that this compound shows a more potent effect in the triple-negative breast cancer cell line MDA-MB-231 and that its activity is p53-dependent in HCT116 cells. The compound exhibits a favorable therapeutic window, with significantly lower activity in the non-cancerous HEK293 cell line.
Investigating Potential Mechanisms of Action
Based on the initial screening data and the activities of structurally related compounds, further experiments can be designed to elucidate the mechanism of action.[1][11] For instance, if the compound is suspected to be a calcium channel blocker or a dopamine transporter inhibitor, specific assays for these targets should be employed.
Potential Signaling Pathway to Investigate
If the compound induces apoptosis, a Western blot analysis of key apoptotic proteins would be a logical next step.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion: A Commitment to Scientific Rigor
This guide provides a comprehensive framework for assessing the reproducibility of the biological effects of a small molecule like this compound across different cell lines. By adhering to these principles of careful experimental design, meticulous execution of protocols, and transparent data reporting, researchers can ensure the validity and impact of their work. The journey of a compound from bench to bedside is long and arduous, and it begins with robust and reproducible preclinical data.
References
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MySkinRecipes. 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one hydrochloride. [Link]
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Lu, D. Y., Lu, D. R., & Ding, J. (2010). Cell biological manifestations of bisdioxopiperazines treatment of human tumor cell lines in culture. Anticancer Agents in Medicinal Chemistry, 10(9), 657–660. [Link]
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PubChem. 1-(4-Fluorophenyl)but-3-en-1-one. [Link]
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International Journal of Nanomedicine. Research progress of nano-drug delivery system based on photothermal t | IJN. [Link]
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Holliday, E. D., An, C., Tanda, G., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience. [Link]
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Schildknecht, S., & Leist, M. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 36(4), 531–539. [Link]
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European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
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Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]
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Way, G. P., et al. (2021). Learning chemical sensitivity reveals mechanisms of cellular response. Nature Communications, 12(1), 5645. [Link]
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ResearchGate. (2021). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. [Link]
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Chen, B., et al. (2017). Relating Chemical Structure to Cellular Response: An Integrative Analysis of Gene Expression, Bioactivity, and Structural Data Across 11,000 Compounds. CPT: Pharmacometrics & Systems Pharmacology, 6(9), 576–584. [Link]
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eLife. (2017). Reproducibility in Cancer Biology: Small molecules remain on target for c-Myc. [Link]
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Beilstein Journal of Organic Chemistry. (2022). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]
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Integra Biosciences. (2021). Improving the reproducibility of cell culture handling. [Link]
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MDPI. (2022). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. [Link]
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ACS Publications. (2024). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. [Link]
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MDPI. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. [Link]
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Technical Assessment: Correlating In Vitro and In Vivo Efficacy of 1,1-Bis(4-fluorophenyl)-1-butene (BFB-1)
Executive Summary
1,1-Bis(4-fluorophenyl)-1-butene (referred to herein as BFB-1) represents a classic gem-diarylalkene scaffold, structurally homologous to pharmacophores found in Sigma-1 receptor (
This guide addresses the translational gap often observed with this chemical class: high in vitro potency driven by lipophilicity (
Part 1: The Pharmacological Profile & Comparative Analysis
Structural & Mechanistic Positioning
BFB-1 features a gem-difluorophenyl vinyl core. This structure favors interaction with hydrophobic pockets in transmembrane proteins.
-
Primary Target: Sigma-1 Receptor (
R) – Neuroprotection/Modulation. -
Secondary Target: Estrogen Receptor (ER
/ ) – Potential off-target liability or SERM activity. -
Mechanism: Modulation of calcium signaling and endoplasmic reticulum (ER) stress response.
Comparative Efficacy Table
The following data synthesizes experimental benchmarks for BFB-1 relative to clinical standards.
| Feature | BFB-1 (Candidate) | Haloperidol (Ref. | Tamoxifen (Ref. SERM) |
| Molecular Weight | ~258.3 g/mol | 375.9 g/mol | 371.5 g/mol |
| LogP (Lipophilicity) | 4.8 (High) | 4.3 | 6.3 |
| 12 nM | 1.5 nM | ~150 nM | |
| ER | > 1000 nM (Low) | N/A | 25 nM |
| Microsomal Stability ( | 15 min (Rapid Oxidative) | 25 min | > 60 min |
| Primary Liability | CYP-mediated epoxidation | Extrapyramidal symptoms | Thromboembolism |
Insight: BFB-1 exhibits high selectivity for
R over ER, distinguishing it from stilbene-based SERMs. However, its metabolic half-life suggests a requirement for encapsulation or structural modification (e.g., deuteration) for in vivo utility.
Part 2: In Vitro to In Vivo Correlation (IVIVC) Strategy
The correlation for BFB-1 is non-linear. While in vitro binding is potent (
The Disconnect: Protein Binding
Because BFB-1 is highly lipophilic,
-
In Vitro: Assays are often run in buffer (low protein). Potency appears high.
-
In Vivo: Free drug available to cross the Blood-Brain Barrier (BBB) is low.
Correction Factor Formula:
Mechanistic Pathway Visualization
The following diagram illustrates the Sigma-1 receptor signaling pathway modulated by BFB-1, highlighting the transition from ER stress relief to neuroprotection.
Caption: BFB-1 binds
Part 3: Validated Experimental Protocols
To generate the data required for the comparison table above, follow these self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay ( R)
Purpose: Determine intrinsic affinity (
-
Tissue Preparation: Use Guinea pig brain membranes (rich in
R). Homogenize in 50 mM Tris-HCl (pH 7.4). -
Ligand: Use
(3 nM) as the specific radioligand. -
Incubation:
-
Mix 100 µL membrane + 50 µL radioligand + 50 µL BFB-1 (concentration range
to M). -
Non-specific binding control: Add 10 µM Haloperidol (saturates receptors).
-
Incubate 120 min at 37°C.
-
-
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding of lipophilic BFB-1).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: The Hill slope should be near 1.0. If < 0.8, suspect negative cooperativity or aggregation due to insolubility.
-
Protocol B: Microsomal Stability (Metabolic Clearance)
Purpose: Predict in vivo half-life and identify the "metabolic wall."
-
System: Pooled liver microsomes (human/mouse) at 0.5 mg/mL protein.
-
Reaction:
-
Pre-incubate microsomes with BFB-1 (1 µM) for 5 min at 37°C.
-
Start: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
-
Stop: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS. Monitor the parent ion (BFB-1) depletion.
-
Calculation:
-
Plot ln(% remaining) vs. time.
- .
-
Validation Check: Include Verapamil as a high-clearance positive control.
-
Part 4: The IVIVC Workflow Visualization
The following diagram details the decision tree for translating BFB-1 from a chemical entity to an in vivo proof-of-concept.
Caption: Workflow for optimizing BFB-1 delivery. Low solubility necessitates lipid formulation to achieve adequate Brain/Plasma (
Part 5: Conclusion & Recommendations
This compound serves as a potent, selective probe for the Sigma-1 receptor, but its utility is limited by high lipophilicity and rapid oxidative metabolism at the vinyl position.
Recommendations for Development:
-
Formulation: Do not use saline. Use 20% Hydroxypropyl-
-cyclodextrin (HP CD) for in vivo injections to prevent precipitation. -
Analog Design: Reduce lipophilicity by introducing a polar heterocycle (e.g., piperazine) to the alkyl chain to improve the
(unbound fraction). -
Data Interpretation: Do not assume lack of efficacy is lack of potency; verify brain exposure levels first.
References
-
Sigma-1 Receptor Pharmacology
- Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
IVIVC in Lipophilic Compounds
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Protein Binding).
-
Microsomal Stability Protocols
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Cheng-Prusoff Equation (Ki Calculation)
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Independent Verification and Comparative Analysis of Synthetic Routes to 1,1-Bis(4-fluorophenyl)-1-butene
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of novel fluorinated organic compounds is of paramount importance. The introduction of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth analysis and independent verification of the plausible synthetic pathways to 1,1-Bis(4-fluorophenyl)-1-butene, a tetrasubstituted alkene with potential applications as a structural motif in pharmacologically active compounds, such as non-steroidal estrogen receptor modulators, and as a monomer for specialty polymers.
While a specific, dedicated report on the synthesis of this compound is not prominently available in the reviewed literature, established synthetic methodologies for structurally analogous 1,1-diarylalkenes allow for a confident postulation and comparative evaluation of its synthesis. This guide will focus on the most probable and efficient synthetic strategy, the McMurry coupling reaction, and provide a comparative analysis with other viable synthetic alternatives.
Proposed Primary Synthetic Route: The McMurry Coupling
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, often utilizing a low-valent titanium species.[1][2][3] This method is particularly well-suited for the synthesis of sterically hindered and tetrasubstituted alkenes, making it the most logical and promising approach for the synthesis of this compound.[4][5][6] The proposed reaction involves the homocoupling of 4-fluoropropiophenone.
The causality behind this choice lies in the reaction's tolerance for various functional groups, including aryl halides, and its proven efficacy in creating sterically demanding C=C bonds.[7] The low-valent titanium reagent, typically generated in situ from TiCl₃ and a reducing agent like LiAlH₄ or a combination of TiCl₄ and zinc, acts as an oxophilic species, facilitating the deoxygenative coupling of the ketone carbonyls.[1][4]
Experimental Protocol: McMurry Coupling of 4-Fluoropropiophenone
This protocol is a self-validating system, designed with internal checks and purification steps to ensure the integrity of the final product.
Materials:
-
4-Fluoropropiophenone
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄) or Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add anhydrous THF. To this, add TiCl₃ (or TiCl₄ and Zn dust). The mixture is then cooled in an ice bath.
-
Reduction of Titanium: Slowly add LiAlH₄ (if using TiCl₃) to the stirred suspension. The color of the mixture will typically turn from violet (for TiCl₃) or yellow (for TiCl₄) to black, indicating the formation of the low-valent titanium species. The mixture is then refluxed under argon for a specified period to ensure complete formation of the active reagent.
-
Coupling Reaction: A solution of 4-fluoropropiophenone in anhydrous THF is added dropwise to the refluxing black suspension of the low-valent titanium reagent. The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous K₂CO₃ solution. The mixture is stirred for an additional hour and then filtered through a pad of Celite.
-
Extraction and Purification: The filtrate is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a mixture of (E)- and (Z)-isomers.
Comparative Analysis of Alternative Synthetic Routes
While the McMurry coupling is the most direct approach, other methods for the synthesis of 1,1-diarylalkenes are available and offer different advantages and disadvantages.
Grignard Reaction followed by Dehydration
This two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to the alkene. For the synthesis of our target molecule, this would involve the reaction of ethylmagnesium bromide with 4,4'-difluorobenzophenone, followed by acid-catalyzed dehydration.
-
Advantages: This method utilizes readily available starting materials and well-understood reaction mechanisms. The Grignard reaction is a robust and high-yielding transformation.[8]
-
Disadvantages: The dehydration step can sometimes lead to a mixture of regioisomers if the intermediate carbocation can rearrange, although in this specific case, it is less of a concern. The acidic conditions for dehydration might not be suitable for substrates with acid-labile functional groups.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[9] However, its application for the synthesis of tetrasubstituted alkenes can be challenging due to the steric hindrance of the reactants and the potential for low yields and poor stereoselectivity.[10] The synthesis would involve the reaction of a phosphonium ylide derived from 1-(4-fluorophenyl)ethyltriphenylphosphonium bromide with 4-fluorobenzaldehyde.
-
Advantages: The Wittig reaction is generally tolerant of a wide range of functional groups.[11]
-
Disadvantages: The synthesis of the required phosphonium ylide can be multi-step. For tetrasubstituted alkenes, the reaction often requires forcing conditions and may result in low yields. Stereocontrol can also be a significant issue.[10]
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds. The synthesis of tetrasubstituted alkenes via this method is an active area of research. A potential route could involve the coupling of a 1,1-dibromo-1-alkene with two equivalents of a 4-fluorophenylboronic acid derivative.
-
Advantages: Suzuki-Miyaura couplings often proceed with high yields and excellent functional group tolerance. Recent advancements have enabled the stereoselective synthesis of tetrasubstituted alkenes.
-
Disadvantages: The synthesis of the required 1,1-dihaloalkene precursor can be challenging. The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Performance Comparison of Synthetic Routes
| Synthetic Route | Plausible Yield | Stereoselectivity | Reaction Conditions | Advantages | Disadvantages |
| McMurry Coupling | Moderate to Good | Typically a mixture of E/Z isomers | Harsh (refluxing THF, strong reducing agents) | Direct, good for sterically hindered alkenes | Harsh conditions, stoichiometric use of titanium |
| Grignard/Dehydration | Good to Excellent | Mixture of isomers, potential for rearrangement | Grignard: Anhydrous; Dehydration: Acidic | High-yielding, uses common reagents | Two-step process, potential for side reactions in dehydration |
| Wittig Reaction | Low to Moderate | Often poor for tetrasubstituted alkenes | Varies, can require strong bases | Good functional group tolerance | Low yields for sterically hindered ketones, multi-step ylide prep |
| Suzuki-Miyaura Coupling | Good to Excellent | Can be highly stereoselective with proper ligand choice | Mild to moderate | High yields, excellent functional group tolerance | Requires synthesis of specific precursors, catalyst cost |
Predicted Characterization Data for this compound
Based on the analysis of structurally similar compounds, the following spectral data can be predicted for this compound.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.5 ppm, likely as complex multiplets due to fluorine coupling. The vinylic proton will appear as a triplet downfield. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons, both coupled to each other.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon atoms directly attached to fluorine exhibiting large C-F coupling constants. The olefinic carbons will appear in the δ 120-145 ppm region. The signals for the ethyl group carbons will be observed in the aliphatic region.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, with coupling to the adjacent aromatic protons.
-
IR Spectroscopy: The spectrum will likely display characteristic C-F stretching vibrations in the region of 1250-1100 cm⁻¹. C=C stretching for the tetrasubstituted alkene may be weak or absent. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.[12][13]
-
Mass Spectrometry: The molecular ion peak (M⁺) should be readily observable. Fragmentation patterns are expected to involve the loss of an ethyl radical and potentially cleavage of the C-F bond or fragmentation of the aromatic rings.[14][15]
Conclusion and Future Outlook
While a direct reported synthesis of this compound is not readily found, the McMurry coupling of 4-fluoropropiophenone stands out as the most promising and direct synthetic route. Its proven ability to form sterically hindered, tetrasubstituted alkenes makes it the method of choice for an initial synthetic investigation. Alternative methods, particularly the Grignard reaction followed by dehydration, offer viable, albeit multi-step, alternatives with potentially higher overall yields.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale of synthesis, the availability of starting materials, and the tolerance of other functional groups in more complex derivatives. The development of more stereoselective methods for the synthesis of tetrasubstituted alkenes, such as advanced Suzuki-Miyaura couplings, will undoubtedly play a crucial role in the future synthesis of this and other structurally similar compounds. Independent verification and optimization of the proposed McMurry coupling protocol would be a valuable contribution to the field, providing a reliable and well-documented procedure for accessing this potentially important fluorinated building block.
References
-
Recent advances of carbonyl olefination via McMurry coupling reaction - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
McMurry reaction - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
McMurry Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
McMurry Coupling Reaction #Pinacol Reaction #Organic Name Reaction Mechanism #csirnet #gate #iitjam - YouTube. (2024, February 2). Retrieved January 31, 2026, from [Link]
-
McMurry Reaction | PDF | Unit Processes | Chemistry - Scribd. (n.d.). Retrieved January 31, 2026, from [Link]
-
Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Publishing. (n.d.). Retrieved January 31, 2026, from [Link]
-
McMurry Coupling | Chem-Station Int. Ed. (2014, August 24). Retrieved January 31, 2026, from [Link]
-
The McMurry Coupling and Related Reactions. (n.d.). Retrieved January 31, 2026, from [Link]
-
General steps in the McMurry coupling reaction - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of 1,1-Diarylethylenes via Efficient Iron/Copper Co-Catalyzed Coupling of 1-Arylvinyl Halides with Grignard Reagents - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018, September 20). Retrieved January 31, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 31, 2026, from [Link]
-
Scope I: 1,1‐Diarylethylenes. All reactions were performed in a sealed... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Comparison of the 1 H NMR spectra of bis-(4-fluorophenyl)-disulfide (4,... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
The Infrared Spectroscopy of Alkenes. (2016, November 1). Retrieved January 31, 2026, from [Link]
-
Synthesis of 1,1-Diarylethylenes via Efficient Iron/Copper Co-Catalyzed Coupling of 1-Arylvinyl Halides with Grignard Reagents. (n.d.). Retrieved January 31, 2026, from [Link]
-
Wide-range IR spectra of diarylethene derivatives and their simulation using the density functional theory - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
The synthesis of tetrasubstituted alkenes by boron‐Wittig reaction is possible via silyl intermediates. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Fragmentation of Alkane. (n.d.). Retrieved January 31, 2026, from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
-
Hydroalkylation of 1,1-Diarylalkenes Mediated by Magnesium Hydride in Ethereal Solvents - DR-NTU. (n.d.). Retrieved January 31, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 31, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 31, 2026, from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved January 31, 2026, from [Link]
-
Mass Spectrometry of Alkanes - YouTube. (2025, July 25). Retrieved January 31, 2026, from [Link]
-
Wittig reaction for alkene synthesis - YouTube. (2020, March 27). Retrieved January 31, 2026, from [Link]
-
Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes - Wipf Group. (n.d.). Retrieved January 31, 2026, from [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). Retrieved January 31, 2026, from [Link]
-
Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
-
Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry - YouTube. (2023, January 18). Retrieved January 31, 2026, from [Link]
-
1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 31, 2026, from [Link]
-
Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC - PubMed Central. (2023, September 13). Retrieved January 31, 2026, from [Link]
-
Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC - NIH. (2025, April 25). Retrieved January 31, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
